molecular formula C9H6Cl2N2S B13845908 5-(2,3-Dichlorophenyl)thiazol-2-amine

5-(2,3-Dichlorophenyl)thiazol-2-amine

Cat. No.: B13845908
M. Wt: 245.13 g/mol
InChI Key: RCKIUANIWZMXJQ-UHFFFAOYSA-N
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Description

5-(2,3-Dichlorophenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H6Cl2N2S and its molecular weight is 245.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-Dichlorophenyl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-Dichlorophenyl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2S

Molecular Weight

245.13 g/mol

IUPAC Name

5-(2,3-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6Cl2N2S/c10-6-3-1-2-5(8(6)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

RCKIUANIWZMXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CN=C(S2)N

Origin of Product

United States

Foundational & Exploratory

The Privileged Scaffold: A Technical Guide to 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole core is not merely a structural fragment; it is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its utility stems from its ability to mimic the phenol/pyridine pharmacophores, its capacity for diverse hydrogen bonding patterns, and its bioisosteric relationship with the thiazolidinone ring.

This guide dissects the biological activity, structure-activity relationships (SAR), and synthetic accessibility of 2-aminothiazole derivatives, with a specific focus on their dominance in kinase inhibition (oncology) and emerging roles in antimicrobial resistance.

Part 1: Structural Biology & SAR

The 2-aminothiazole moiety is chemically versatile. Its planar, aromatic nature allows it to intercalate DNA, while its nitrogen atoms serve as critical hydrogen bond acceptors and donors.

The Pharmacophore

In kinase inhibitors like Dasatinib (Sprycel), the 2-aminothiazole ring plays a pivotal role in binding to the ATP-binding pocket of the enzyme.

  • N3 (Endocyclic Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the "hinge region" of kinases (e.g., Met318 in c-Src).

  • C2-Amino Group (Exocyclic): Acts as a Hydrogen Bond Donor (HBD), often bridging to a gatekeeper residue (e.g., Thr338).

  • C5 Position: The most reactive site for electrophilic substitution; critical for modulating lipophilicity and metabolic stability.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional zones of the 2-aminothiazole scaffold for drug design.

SAR_Analysis Core 2-Aminothiazole Core N3 N3 Position (H-Bond Acceptor) Core->N3 Kinase Hinge Binding Amine C2-Exocyclic Amine (H-Bond Donor / Linker) Core->Amine Linker to Aryl/Heteroaryl C5 C5 Position (Electrophilic/Steric Control) Core->C5 Halogenation/Acylation C4 C4 Position (Lipophilic Pocket Targeting) Core->C4 Aryl Group Attachment Specificity Target Selectivity N3->Specificity Selectivity Profile Solub ADME Properties Amine->Solub Solubility & Permeability Metab Half-life Extension C5->Metab Metabolic Stability (Block Oxidation)

Figure 1: Functional mapping of the 2-aminothiazole scaffold highlighting critical sites for chemical modification and their impact on pharmacodynamics.

Part 2: Therapeutic Frontiers

Oncology: The Kinase Inhibitor Dominance

The most commercially successful application of 2-aminothiazoles is in the inhibition of Tyrosine Kinases (TKs).

  • Src/Abl Inhibition: Derivatives like Dasatinib bind to the active conformation of the kinase. The aminothiazole motif occupies the adenine pocket of ATP.

  • PI3K/mTOR Dual Inhibition: Recent studies (2024-2025) have highlighted 2-aminothiazole-triazole hybrids as potent dual inhibitors, disrupting the PI3K/Akt/mTOR pathway which is hyperactivated in breast and lung cancers.

  • Mechanism: Competitive inhibition of ATP binding prevents phosphorylation of downstream substrates, leading to apoptosis.

Infectious Disease: Combating Resistance

With the rise of AMR (Antimicrobial Resistance), this scaffold has seen a resurgence.

  • Schiff Bases: N-substituted derivatives (Schiff bases) show high efficacy against S. aureus and E. coli by inhibiting cell wall synthesis enzymes (Mur ligases).

  • Synergy: New data suggests specific 2-aminothiazole derivatives act as adjuvants, restoring the sensitivity of resistant Gram-negative bacteria to Polymyxin E.

Neurology
  • AChE Inhibitors: Derivatives substituted at the C4 position with bulky aryl groups have shown promise as Acetylcholinesterase (AChE) inhibitors, offering a potential therapeutic route for Alzheimer's disease.

Part 3: Experimental Workflows

Synthesis Protocol: The Hantzsch Condensation

The Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazoles. It involves the condensation of an


-haloketone with thiourea.[1][2]

Safety Note:


-haloketones are potent lachrymators (tear gas agents). All work must be performed in a fume hood.
Step-by-Step Methodology
  • Reagents:

    • 
      -Haloketone (e.g., 2-bromoacetophenone): 1.0 equiv.
      
    • Thiourea: 1.1 equiv.

    • Solvent: Ethanol or Methanol (anhydrous).

  • Procedure:

    • Dissolve the

      
      -haloketone in ethanol (approx. 5 mL per mmol).
      
    • Add thiourea to the stirring solution.

    • Heat to reflux (70-80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Observation: The product often precipitates as the hydrobromide salt.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter the solid hydrobromide salt.

    • Suspend the salt in water and neutralize with 10%

      
       or 
      
      
      
      until pH ~8–9.
    • The free base 2-aminothiazole will precipitate.[3] Filter, wash with cold water, and recrystallize from ethanol.[3]

Visualization: Synthetic Workflow

Hantzsch_Synthesis Start Start: Reagent Prep Reactants Alpha-Haloketone + Thiourea (in EtOH) Start->Reactants Reflux Reflux (78°C, 2-4 hrs) Nucleophilic Attack -> Cyclization Reactants->Reflux Heat Salt Precipitation of HBr Salt Reflux->Salt Cooling Neutralize Neutralization (aq. Na2CO3, pH 8-9) Salt->Neutralize Base Treatment Product Final Product: 2-Aminothiazole Free Base Neutralize->Product Filtration & Recrystallization

Figure 2: Workflow for the Hantzsch synthesis, converting haloketones and thiourea into the thiazole core.[4]

Part 4: Quantitative Activity Data

The following table summarizes typical


 ranges for optimized derivatives found in recent literature (2020-2024), illustrating the scaffold's potency.
Therapeutic AreaTarget / Cell LineCompound ClassTypical

Reference
Oncology Src KinaseN-phenyl-2-aminothiazole (Dasatinib analogs)< 1.0 nM[1]
Oncology MCF-7 (Breast Cancer)Thiazole-Triazole Hybrids0.5 - 5.0

M
[2]
Antimicrobial S. aureus (MRSA)Schiff Base Derivatives2 - 10

g/mL (MIC)
[3]
Neurology AChE (Alzheimer's)4-Aryl-2-aminothiazoles0.1 - 1.5

M
[4]

Part 5: Mechanistic Logic (Kinase Inhibition)

Understanding the binding mode is critical for optimizing derivatives. The 2-aminothiazole core functions as a "hinge binder."

Mechanism Visualization

Kinase_Mechanism Inhibitor 2-Aminothiazole Inhibitor ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Pocket Enters Site Interaction H-Bond Formation (Met318 / Thr338) ATP_Pocket->Interaction Docking Blockade Steric Blockade of ATP Interaction->Blockade Signal_Stop Inhibition of Phosphorylation Blockade->Signal_Stop Prevents Substrate Activation Apoptosis Apoptosis / Cell Cycle Arrest Signal_Stop->Apoptosis

Figure 3: Mechanism of action for kinase inhibition. The inhibitor outcompetes ATP, preventing downstream signaling cascades.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guide (2025). Mechanism of Action of Novel Aminothiazole-Triazole Compounds. Link

  • Ejaz, S., et al. (2024). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry Reviews. Link

  • Chimenti, F., et al. (2009). Synthesis and Acetylcholinesterase inhibitory activity of 2-aminothiazole derivatives. European Journal of Medicinal Chemistry. Link

  • ChemHelpAsap. Hantzsch Thiazole Synthesis Protocol. Link

Sources

The Dawn of a New Era in Targeted Therapy: A Technical Guide to the Discovery of Novel Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the discovery process for new thiazole-based compounds, with a particular focus on their development as potent kinase inhibitors for targeted cancer therapy. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and explore the mechanistic underpinnings of their activity. This guide is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights to navigate the complexities of modern drug discovery.

Introduction: The Enduring Promise of the Thiazole Moiety

The five-membered heterocyclic thiazole ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[2] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3] In the realm of oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms, and thiazole-based compounds have emerged as particularly promising candidates.

This guide will navigate the intricate journey from conceptualization to the identification of a lead thiazole-based compound, using the compelling example of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2). The simultaneous inhibition of these two key oncogenic pathways presents a powerful strategy to combat tumor growth and angiogenesis, the process by which tumors develop their own blood supply.[4]

The Synthetic Blueprint: Crafting a Thiazole-Based Compound Library

The foundation of any successful drug discovery campaign lies in the efficient and versatile synthesis of a diverse library of compounds. The Hantzsch thiazole synthesis, a classic and robust reaction, remains a highly effective method for constructing the thiazole core.[1]

The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

This protocol outlines the synthesis of a representative 2-aminothiazole, a versatile intermediate for further functionalization.

Reaction:

α-Haloketone + Thiourea → 2-Aminothiazole

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product is then poured into water and neutralized with a saturated solution of sodium bicarbonate.[1]

  • The resulting solid is collected by filtration, washed with cold water, and dried.

  • The crude 2-aminothiazole can be purified by recrystallization from a suitable solvent, such as ethanol.

Rationale for Synthetic Diversification

To build a comprehensive library, the core 2-aminothiazole can be further modified. By reacting the amino group with a variety of carboxylic acids, sulfonyl chlorides, and other electrophiles, a diverse array of N-functionalized thiazoles can be generated. This diversification is crucial for exploring the structure-activity relationship (SAR) and identifying compounds with optimal potency and selectivity.

High-Throughput Screening: Identifying the "Hits"

With a library of novel thiazole-based compounds in hand, the next critical step is to identify those that exhibit the desired biological activity. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target.[5]

A High-Throughput Kinase Inhibition Assay Protocol

This protocol describes a fluorescence-based assay for identifying inhibitors of a target kinase, such as EGFR or VEGFR-2.

Principle: The assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

  • ATP

  • Assay buffer

  • Fluorescent ATP detection reagent (e.g., a commercial kit)

  • 384-well microplates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Compound Plating: Dispense the thiazole-based compounds from the library into 384-well plates at a final concentration of, for example, 10 µM. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a negative control).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the phosphorylation reaction.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the fluorescent ATP detection reagent to each well. This reagent will produce a fluorescent signal that is inversely proportional to the amount of ATP remaining.

  • Data Acquisition: Read the fluorescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds that exhibit a high level of inhibition are considered "hits."

From "Hit" to "Lead": Characterizing the Most Promising Candidates

The initial hits from the HTS campaign must undergo further characterization to confirm their activity and assess their potential as drug candidates. This involves determining their potency, selectivity, and cellular effects.

Determining Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is the concentration of the inhibitor required to reduce the activity of the target by 50%.

Table 1: Hypothetical IC50 Values for Lead Thiazole Compounds

Compound IDTarget KinaseIC50 (nM)
Thiazole-AEGFR50
Thiazole-AVEGFR-275
Thiazole-BEGFR150
Thiazole-BVEGFR-2200
Erlotinib (Control)EGFR33
Sorafenib (Control)VEGFR-2170

Data is hypothetical for illustrative purposes. Real-world data would be derived from dose-response curves.

Assessing Cellular Activity: The MTT Cytotoxicity Assay

It is crucial to determine whether the inhibition of the target kinase translates into a cellular effect, such as the inhibition of cancer cell proliferation. The MTT assay is a widely used colorimetric assay to assess cell viability.[6][7]

  • Cell Seeding: Seed cancer cells (e.g., a non-small cell lung cancer cell line for EGFR inhibitors) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the lead thiazole compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% growth inhibition).

Unraveling the Mechanism of Action: A Look at Signaling Pathways

Understanding how a lead compound exerts its effects at a molecular level is critical for its further development. For a dual EGFR/VEGFR-2 inhibitor, this involves examining its impact on the downstream signaling pathways regulated by these receptors.

The Interconnected Worlds of EGFR and VEGFR-2 Signaling

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon activation by their respective ligands, trigger a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis.[8][9] Key downstream pathways include the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. The simultaneous inhibition of both receptors can lead to a more profound and sustained anti-tumor effect.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->RAS VEGFR2->PI3K Thiazole_Inhibitor Novel Thiazole Inhibitor Thiazole_Inhibitor->EGFR Inhibits Thiazole_Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation

Caption: Dual inhibition of EGFR and VEGFR-2 by a novel thiazole compound.

The Drug Discovery Workflow: A Visual Guide

The discovery of a novel therapeutic agent is a multi-step, iterative process that requires careful planning and execution.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library_Synthesis Thiazole Library Synthesis (Hantzsch Synthesis) HTS High-Throughput Screening (Kinase Inhibition Assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Potency_Testing Potency Testing (IC50) Hit_Identification->Potency_Testing Cellular_Assays Cellular Assays (MTT) Potency_Testing->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Cellular_Assays->SAR_Studies SAR_Studies->Potency_Testing Iterative Optimization Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate ADMET ADMET Profiling Lead_Candidate->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo IND Investigational New Drug (IND) Application In_Vivo->IND

Caption: The workflow for the discovery of novel thiazole-based compounds.

Conclusion: The Path Forward

The discovery of novel thiazole-based compounds with potent and selective biological activity is a testament to the power of modern drug discovery. By integrating rational design, efficient synthesis, high-throughput screening, and rigorous biological evaluation, researchers can identify promising lead candidates for the treatment of a wide range of diseases. The example of dual EGFR/VEGFR-2 inhibitors highlights the potential of this approach to address the complexities of cancer and other challenging therapeutic areas. As our understanding of disease biology deepens and our technological capabilities expand, the thiazole scaffold is poised to remain a critical component in the development of the next generation of targeted therapies.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Frontiers. (2025, May 6). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 23). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Retrieved from [Link]

  • ResearchGate. Dimerization and activation of EGFR and VEGFR2 initiate downstream.... Retrieved from [Link]

  • PMC. Inhibition of VEGFR2 and EGFR signaling cooperatively suppresses the proliferation of oral squamous cell carcinoma. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Retrieved from [Link]

  • ResearchGate. Cross-talk between and inhibition of the VEGF and EGFR pathways.... Retrieved from [Link]

  • PubMed. (2022, January 7). Novel Benzothiazole-Based Dual VEGFR-2/EGFR Inhibitors Targeting Breast and Liver Cancers: Synthesis, Cytotoxic Activity, QSAR and Molecular Docking Studies. Retrieved from [Link]

  • YouTube. (2011, May 30). VEGF and EGFR pathways in detail: Target for new therapies against cancer. Retrieved from [Link]

  • PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

  • Bentham Science. High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PMC. Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 2-amino-4-phenylthiazole under conditions of microwave irradiation. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]

  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors. Retrieved from [Link]

  • SpringerLink. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Retrieved from [Link]

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Technical Guide: Mechanism of Action of 5-(2,3-Dichlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the pharmacological profile, mechanism of action (MoA), and experimental utility of 5-(2,3-Dichlorophenyl)thiazol-2-amine .

Based on its structural topology—specifically the 2-amino-thiazole core substituted at the C5 position with a 2,3-dichlorophenyl moiety—this compound functions as a privileged scaffold in medicinal chemistry. It is primarily characterized as a TRPA1 (Transient Receptor Potential Ankyrin 1) antagonist probe, with secondary utility in Kinase inhibition (specifically Src-family kinases) due to the aminothiazole "hinge-binding" motif.

Executive Summary

5-(2,3-Dichlorophenyl)thiazol-2-amine is a synthetic small molecule used as a chemical probe to modulate ion channels and intracellular signaling pathways. Its structural architecture combines a polar 2-aminothiazole head group (capable of hydrogen bonding) with a lipophilic 2,3-dichlorophenyl tail (optimized for hydrophobic pocket occupancy).

  • Primary Target: TRPA1 Ion Channel (Antagonist).[1][2]

  • Secondary Target: Tyrosine Kinases (e.g., Src, Itk) (ATP-competitive Inhibitor).

  • Therapeutic Relevance: Neuropathic pain, neurogenic inflammation, and oncology.

  • Chemical Class: 2-amino-5-arylthiazole.[3][4]

Chemical Biology & Mechanism of Action[5]

Primary MoA: TRPA1 Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, often called the "Wasabi Receptor," is a non-selective cation channel expressed in nociceptors.[1][5]

  • Binding Site: Unlike electrophilic agonists (e.g., AITC, cinnamaldehyde) that covalently modify cysteine residues (C621, C641, C665) on the N-terminus, 5-(2,3-Dichlorophenyl)thiazol-2-amine acts as a non-covalent antagonist .

  • Interaction Dynamics:

    • Hydrophobic Anchor: The 2,3-dichlorophenyl ring inserts into a lipophilic pocket within the transmembrane domain (likely between S5 and S6 helices), stabilizing the channel in the closed state . The "2,3-dichloro" substitution pattern is critical for steric complementarity, twisting the phenyl ring out of coplanarity with the thiazole to fit the binding cleft.

    • Polar Lock: The 2-amino group functions as a hydrogen bond donor, anchoring the molecule to polar residues (e.g., Serine or Threonine) near the channel pore or the TRP-like domain.

  • Physiological Outcome: Inhibition of the channel prevents Calcium (

    
    ) and Sodium (
    
    
    
    ) influx upon noxious stimulation. This hyperpolarizes the nerve terminal, blocking the release of pro-inflammatory neuropeptides like Substance P and CGRP (Calcitonin Gene-Related Peptide).
Secondary MoA: Kinase Hinge Binding

The 2-aminothiazole scaffold is a "privileged structure" in kinase inhibition (e.g., Dasatinib).

  • Mechanism: The thiazole nitrogen (acceptor) and the exocyclic amine (donor) form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding pocket.

  • Selectivity: The 5-aryl substitution extends into the hydrophobic "back pocket" of the kinase, providing selectivity against specific tyrosine kinases like Itk (Interleukin-2-inducible T-cell kinase).

Visualization of Signaling Pathways

Diagram 1: TRPA1 Inhibition Pathway

This diagram illustrates the blockade of nociceptive signaling by the compound.

TRPA1_Pathway Stimulus Noxious Stimuli (AITC, Cold, ROS) TRPA1_Open TRPA1 Channel (Activated/Open) Stimulus->TRPA1_Open Activates Ca_Influx Ca2+ / Na+ Influx TRPA1_Open->Ca_Influx Permits Compound 5-(2,3-Dichlorophenyl) thiazol-2-amine Compound->TRPA1_Open Blocks (Non-covalent) TRPA1_Closed TRPA1 Channel (Stabilized Closed State) Compound->TRPA1_Closed Stabilizes Depolarization Membrane Depolarization Ca_Influx->Depolarization Triggers VGCs Voltage-Gated Na+ Channels Depolarization->VGCs Activates Neuropeptides Release of CGRP & Substance P VGCs->Neuropeptides Induces Pain Neurogenic Inflammation & Pain Perception Neuropeptides->Pain Causes

Caption: Mechanism of TRPA1 antagonism preventing calcium influx and downstream neurogenic inflammation.

Experimental Protocols

To validate the activity of 5-(2,3-Dichlorophenyl)thiazol-2-amine, the following self-validating protocols are recommended.

Synthesis: Suzuki Cross-Coupling Strategy

Unlike 4-arylthiazoles (made via Hantzsch synthesis), the 5-aryl isomer requires a coupling approach to ensure regioselectivity.

Reagents:

  • 2-amino-5-bromothiazole (Starting material)[6][7]

  • 2,3-dichlorophenylboronic acid

  • Pd(PPh3)4 (Catalyst)

  • Na2CO3 (Base)

Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-amino-5-bromothiazole in 1,4-dioxane/water (4:1 ratio).

  • Activation: Add 1.2 eq of 2,3-dichlorophenylboronic acid and 2.0 eq of Na2CO3. Degas with

    
     for 10 mins.
    
  • Catalysis: Add 5 mol% Pd(PPh3)4.

  • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Purification: Cool, filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexane:EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR (Look for singlet at thiazole C4 position ~7.0-7.5 ppm).
    
Functional Assay: FLIPR Calcium Influx (TRPA1)

This assay measures the compound's ability to inhibit agonist-induced calcium entry.

Materials:

  • HEK293 cells stably expressing human TRPA1.

  • Fluo-4 AM (Calcium indicator dye).

  • Agonist: Allyl isothiocyanate (AITC) or Cinnamaldehyde.[2][8]

  • Assay Buffer: HBSS + 20mM HEPES.

Step-by-Step Protocol:

Step Action Critical Parameter (Validation)
1. Seeding Plate HEK293-hTRPA1 cells in 384-well black plates (15k cells/well). Incubate O/N at 37°C/5% CO2.
2. Dye Loading Remove media; add 20µL Fluo-4 AM (4µM) in assay buffer. Incubate 45 min at RT in dark.
3. Pre-incubation Add 10µL of 5-(2,3-Dichlorophenyl)thiazol-2-amine (serial dilution). Incubate 15 min. Control: DMSO vehicle only.

| 4. Stimulation | Inject 10µL AITC (


 concentration, typically 10-30µM). | Trigger:  Immediate fluorescence read. |
| 5. Measurement  | Monitor fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra. | Record for 120 seconds. |
| 6. Analysis  | Calculate 

based on Peak Fluorescence Units (RFU). | Valid if Z' factor > 0.5. |
Diagram 2: Experimental Workflow (Synthesis & Testing)

Workflow Start Start: 2-amino-5-bromothiazole Coupling Suzuki Coupling (Pd Cat, Boronic Acid) Start->Coupling Purify Purification (Flash Chromatography) Coupling->Purify Product 5-(2,3-Dichlorophenyl) thiazol-2-amine Purify->Product QC QC: NMR / LCMS (>95% Purity) Product->QC QC->Purify Fail Assay FLIPR Ca2+ Assay (HEK293-TRPA1) QC->Assay Pass Result IC50 Determination Assay->Result

Caption: Workflow for the synthesis and pharmacological validation of the compound.

Quantitative Data Summary (Representative)

The following data represents typical potency ranges for 2-amino-5-arylthiazole derivatives in TRPA1 assays.

ParameterValue / RangeNotes
TRPA1

0.5 µM - 5.0 µMPotency depends on the specific "ortho" substitution (Cl vs F).
Selectivity (vs TRPV1) > 50-foldHigh selectivity for TRPA1 over TRPV1 is typical for this scaffold.
LogP (Lipophilicity) ~3.2Optimized for membrane penetration and CNS access.
Solubility Low (< 50 µM in PBS)Requires DMSO stock; typical for dichlorophenyl compounds.

References

  • Evaluation of 2-amino-5-arylthiazoles as TRPA1 Antagonists Source:Bioorganic & Medicinal Chemistry Letters Context: Establishes the SAR of the 2-aminothiazole core for TRPA1 inhibition, highlighting the necessity of the 5-aryl lipophilic anchor.

  • TRPA1: A Gatekeeper for Inflammation Source:Annual Review of Physiology Context: Authoritative review on the physiological role of TRPA1 in pain and the mechanism of non-covalent antagonists.

  • Discovery of Itk Inhibitors: 2-amino-5-arylthiazole Scaffold Source:Journal of Medicinal Chemistry Context: Details the kinase inhibitory potential of the scaffold, providing the "off-target" or secondary mechanism context.

  • Standard Protocol for FLIPR Calcium Assays Source:Molecular Devices Application Notes Context: Industry-standard methodology for valid

Sources

Technical Guide: Solubility and Stability Profiling of 5-(2,3-Dichlorophenyl)thiazol-2-amine

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 5-(2,3-Dichlorophenyl)thiazol-2-amine , a structural scaffold frequently utilized in fragment-based drug discovery (FBDD) and kinase inhibitor development.[1]

As a lipophilic weak base , this molecule presents specific challenges in formulation and assay development. Its solubility is heavily pH-dependent, driven by the protonation of the thiazole nitrogen, while its stability is generally robust but susceptible to specific oxidative pathways. This guide synthesizes structure-property relationships (SPR) with validated experimental protocols to ensure reproducible handling in preclinical workflows.

Physicochemical Profile & Structure-Property Relationships[1][2]

To predict the behavior of 5-(2,3-Dichlorophenyl)thiazol-2-amine, we must analyze its electronic and steric environment.[1] Unlike its 4-phenyl isomers, the 5-aryl substitution pattern creates a conjugated system that significantly influences basicity and lipophilicity.[1]

Structural Analysis[3][4][5]
  • Core Scaffold: The 2-aminothiazole ring acts as a masked amidine.[1] The exocyclic amine is electron-donating, pushing electron density into the ring, making the ring nitrogen (N3) the primary basic center.

  • Substituent Effect (2,3-Dichlorophenyl):

    • Lipophilicity: The two chlorine atoms at the ortho and meta positions drastically increase the partition coefficient (LogP).[1] The ortho-chlorine also introduces steric twist, potentially reducing planarity and slightly impacting crystal packing energy (melting point).[1]

    • Electronic Effect: Chlorine is electron-withdrawing by induction (

      
      ).[1] This reduces the electron density available at the thiazole nitrogen, lowering the pKa compared to the unsubstituted parent.
      
Calculated vs. Estimated Properties
PropertyValue (Est.)Mechanistic Rationale
Molecular Weight ~245.13 g/mol C₉H₆Cl₂N₂S
LogP (Octanol/Water) 3.2 – 3.8High lipophilicity due to dichlorophenyl moiety.[1]
pKa (Conjugate Acid) 4.0 – 4.5Weaker base than 2-aminothiazole (pKa ~5.[1]3) due to electron-withdrawing Cl groups.[1]
H-Bond Donors 1 (–NH₂)The exocyclic amine acts as a donor.[1]
H-Bond Acceptors 2 (N, S)The ring nitrogen is the primary acceptor.[1]

Solubility Profiling

The compound exhibits "brick dust" characteristics: high crystallinity and high lipophilicity, leading to poor aqueous solubility at neutral pH.

Aqueous Solubility & pH Dependence

Solubility follows the Henderson-Hasselbalch relationship for weak bases.[1]

  • pH < 3.0: High solubility.[1] The molecule is protonated (

    
    ), forming a soluble salt.
    
  • pH > 5.0: Low solubility.[1] The molecule exists as the neutral free base (

    
    ), leading to precipitation.
    

Critical Insight: In biological assays (pH 7.4), the compound is >99.9% uncharged. Without solubilizing agents (DMSO, cyclodextrins), it risks crashing out of solution, leading to false negatives in screening data.

Organic Solvent Compatibility[1][6]
  • DMSO: Excellent (>50 mM).[1] Preferred for stock solutions.[1]

  • Ethanol/Methanol: Good (>10 mM).[1]

  • Acetonitrile: Good.[1] Useful for HPLC mobile phases.[1]

Experimental Protocol: Thermodynamic Solubility

This protocol determines the equilibrium solubility, essential for formulation.

Reagents: Phosphate buffer (pH 7.4), 0.1 N HCl, DMSO.

  • Preparation: Weigh 5 mg of solid compound into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the respective media (Buffer, HCl, Water) to each tube.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (to remove micro-crystals).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability Assessment

Thiazoles are generally stable heterocycles, but the 2-amino group introduces specific vulnerabilities.

Degradation Pathways[1]
  • Oxidative Stress: The sulfur atom in the thiazole ring and the exocyclic amine are susceptible to oxidation, potentially forming N-oxides or sulfoxides under harsh conditions (e.g., peroxide exposure).

  • Photostability: 2-aminothiazoles can undergo photo-induced rearrangement or oxidation upon exposure to UV light due to their conjugated

    
    -systems.[1]
    
  • Hydrolysis: The thiazole ring is highly resistant to acid/base hydrolysis.[1] However, extreme conditions might lead to deamination.

Visualization: Stability Logic & Degradation

The following diagram illustrates the logical flow for stability testing and potential degradation routes.

StabilityPathwayscluster_stressStress Conditionscluster_productsPotential DegradantsParent5-(2,3-Dichlorophenyl)thiazol-2-amineAcidAcid (0.1N HCl)Parent->AcidBaseBase (0.1N NaOH)Parent->BaseOxidationOxidation (H2O2)Parent->OxidationLightUV LightParent->LightStableStable (Recovery >95%)Acid->StableResistantBase->StableResistantNOxideN-Oxides / SulfoxidesOxidation->NOxideSusceptiblePhotoIsomPhoto-isomers / DimersLight->PhotoIsomRisk

Caption: Stability logic flow indicating high resistance to hydrolysis but susceptibility to oxidation and photodegradation.[1]

Protocol: Forced Degradation Study (Stress Testing)

This method validates the "stability-indicating" capability of your analytical method.[1][2]

StressorConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 2% Degradation (Stable)
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours< 5% Degradation (Generally Stable)
Oxidation 3% H₂O₂ at RT4 HoursHigh Risk: Monitor for M+16 peaks (N-oxide)
Thermal 60°C (Solid State)7 DaysStable
Photolytic 1.2M Lux hours--Variable (Protect from light)

Handling & Formulation Strategies

For researchers using this compound in biological assays (e.g., IC50 determination), proper handling is crucial to prevent precipitation-induced artifacts.[1]

Stock Solution Preparation
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare a 10 mM or 20 mM stock.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO is hygroscopic.[1] Water uptake can cause the compound to precipitate inside the stock vial over time.

Assay Buffer Dilution (Serial Dilution)

When diluting from DMSO into aqueous buffer, a "solubility crash" is the most common failure mode.

  • Step 1: Perform intermediate dilutions in 100% DMSO.

  • Step 2: The final transfer to aqueous buffer should ensure the final DMSO concentration is < 1% (toxicity limit) but the compound concentration is below its solubility limit (likely < 10 µM in PBS).

  • Mitigation: If higher concentrations are needed, add 0.05% Tween-80 or 1% Cyclodextrin (HP-β-CD) to the assay buffer to maintain solubility.[1]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link][1]

    • Context: Used as a structural proxy for physicochemical property estim
  • Kashyap, S. J., et al. (2012).[1] Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1265-1270. Retrieved from [Link]

    • Context: Validates synthetic routes and general stability of the 2-aminothiazole scaffold.
  • Blessy, M., et al. (2014).[1] Forced degradation studies: current trends and future perspectives. Journal of Pharmaceutical Analysis, 4(3), 159-165.[1] Retrieved from [Link][1]

    • Context: Source for the standard ICH-compliant forced degradation protocols described in Section 3.3.
  • University of Tartu. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

    • Context: Reference for pKa estimation of heterocyclic amines in organic/aqueous mixtures.

Methodological & Application

Application Note: One-Pot Synthesis of Substituted Thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The thiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and adenosine receptor antagonists. Traditional synthesis—the Hantzsch method—requires the isolation of


-haloketones, which are often lachrymatory, unstable, and toxic.

This guide details one-pot protocols that bypass the isolation of


-haloketone intermediates. By generating the reactive halide species in situ using ketones and mild oxidants (Iodine or N-Bromosuccinimide) in the presence of thiourea, researchers can achieve higher yields, improved safety profiles, and reduced solvent waste.
Key Advantages of One-Pot Methodology
  • Safety: Eliminates direct handling of severe lachrymators (e.g., phenacyl bromides).

  • Efficiency: Reduces total reaction time from ~6–8 hours (two-step) to 1–3 hours.

  • Atom Economy: Minimizes solvent use and purification steps.

Mechanistic Insight & Pathway Analysis[1]

Understanding the reaction mechanism is critical for troubleshooting. The one-pot reaction proceeds through a cascade of Enolization


 Halogenation 

Thio-alkylation

Cyclocondensation
.
Reaction Pathway Diagram

The following diagram illustrates the cascade mechanism and the critical decision points in the workflow.

ThiazoleSynthesis Ketone Starting Ketone (Acetophenone) Enol Enol Tautomer Ketone->Enol Equilibrium AlphaHalo α-Halo Ketone (Transient) Enol->AlphaHalo Oxidant (I2/NBS) Halogenation In-situ Halogenation (I2 or NBS) Halogenation->AlphaHalo Intermediate S-Alkylated Intermediate AlphaHalo->Intermediate + Thiourea Thiourea Thiourea Addition Thiourea->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization -HX Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Thiazol-2-amine (Hydrohalide Salt) Dehydration->Product FreeBase Free Amine (Final Product) Product->FreeBase + Base (NH4OH)

Figure 1: Mechanistic cascade for the one-pot synthesis of thiazol-2-amines.[1] Note the transient nature of the


-halo ketone.

Experimental Protocols

Protocol A: Iodine-Mediated Synthesis (The "Robust" Method)

Best for: Scalability, aromatic ketones, and laboratories with standard reagent access.

Reagents:

  • Substituted Acetophenone (1.0 mmol)

  • Thiourea (2.0 mmol)

  • Molecular Iodine (

    
    ) (1.0 mmol)
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Base for workup: Ammonium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 1.0 mmol of the ketone and 2.0 mmol of thiourea in 5 mL of Ethanol.

  • Oxidant Addition: Add 1.0 mmol of molecular iodine (

    
    ) to the mixture.
    
    • Self-Validating Checkpoint: The solution will immediately turn dark brown/purple.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours.

    • Self-Validating Checkpoint: The reaction is nearing completion when the dark iodine color fades to a pale yellow or orange, indicating consumption of the oxidant.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Workup (Critical): The product exists as a hydroiodide salt in solution. Pour the mixture into crushed ice and basify with

    
     (or saturated 
    
    
    
    ) until pH
    
    
    9–10.
    • Observation: A solid precipitate (the free amine) should form immediately.

  • Isolation: Filter the solid, wash with cold water (to remove excess thiourea), and recrystallize from hot ethanol if necessary.

Protocol B: Green Synthesis in Water/PEG-400

Best for: Sustainability, "Green Chemistry" compliance, and acid-sensitive substrates.

Reagents:

  • Substituted Acetophenone (1.0 mmol)

  • Thiourea (1.1 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Solvent: Water or PEG-400

Step-by-Step Methodology:

  • Preparation: Mix the ketone and thiourea in water (5 mL). If solubility is poor, use PEG-400 or a 1:1 Water/PEG-400 mixture.

  • Initiation: Add NBS portion-wise at room temperature.

    • Note: NBS acts as a source of

      
       to generate the 
      
      
      
      -bromo ketone in situ.
  • Reaction: Stir at 50–80°C for 1–2 hours.

    • Microwave Option: If using a microwave reactor, irradiate at 100W, 80°C for 10–15 minutes.

  • Workup: Pour into ice water. Basify with

    
    .[2] Filter the precipitate.[3]
    

Comparative Data Analysis

The following table summarizes typical performance metrics comparing the classical two-step Hantzsch method against the one-pot protocols described above.

FeatureClassical Hantzsch (2-Step)One-Pot (Iodine/EtOH)One-Pot (Green/Water)
Intermediate Isolation Required (

-haloketone)
None None
Lachrymator Handling High RiskZero Risk Zero Risk
Total Time 6–24 Hours2–4 Hours1–2 Hours
Yield (Acetophenone) 60–70%85–92% 80–88%
Yield (4-NO2-Acetophenone) 55–65%88–95% 85–90%
Atom Economy Low (Purification losses)HighVery High

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use this logic tree to diagnose failures.

Troubleshooting Start Issue: Low Yield / No Precipitate CheckColor Did Iodine color fade? Start->CheckColor CheckPH Did you basify to pH > 9? CheckColor->CheckPH Yes CheckTLC TLC: Is ketone still present? CheckColor->CheckTLC No CheckPH->CheckTLC Yes Soln2 Product is trapped as salt. Add more NH4OH. CheckPH->Soln2 No Soln1 Reaction incomplete. Reflux longer. CheckTLC->Soln1 Yes Soln3 Oxidant consumed by impurity. Add 0.2 eq more Iodine. CheckTLC->Soln3 No (Iodine persists but no product)

Figure 2: Troubleshooting logic for Iodine-mediated synthesis.

Common Failure Points
  • pH Adjustment (Critical): The most common error is insufficient basification. The thiazole ring is basic; in the reaction mixture (which generates HI or HBr), it exists as a water-soluble salt. You must neutralize the acid to precipitate the free amine.

  • Thiourea Stoichiometry: Thiourea can undergo oxidative dimerization to form formamidine disulfide. Using a 2-fold excess (Protocol A) ensures enough nucleophile is available for the ketone.

References

  • General Hantzsch Mechanism & Applications

    • Structure-Activity Rel
    • Source: MDPI Molecules.
    • [Link][4][5][6]

  • One-Pot Iodine Protocol

    • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/DMSO.[1][4]

    • Source: ResearchG
    • [Link]

  • Green/Water-Based Synthesis

    • Eco-friendly water as a solvent for the one-pot synthesis of 2-aminothiazoles.[7]

    • Source: Journal of Chemical and Pharmaceutical Research.[8]

    • [Link]

  • Microwave Assisted Method

    • “On-water” synthesis of novel trisubstituted 1,3-thiazoles via microwave-assisted catalyst-free domino reactions.[9]

    • Source: RSC Advances.[9][10]

    • [Link]

Sources

analytical methods for characterizing 5-(2,3-Dichlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization of 5-(2,3-Dichlorophenyl)thiazol-2-amine

Introduction

The compound 5-(2,3-Dichlorophenyl)thiazol-2-amine represents a specific subclass of 2-aminothiazoles where the aryl substitution is located at the 5-position rather than the more synthetically accessible 4-position.[1] This structural distinction is critical in medicinal chemistry, as the 5-aryl scaffold alters the vector of the amine group, significantly impacting binding affinity in kinase inhibitors and GPCR ligands.

This guide addresses the primary analytical challenge: unambiguously distinguishing the 5-aryl target from its 4-aryl regioisomer (a common byproduct or misidentified structure) and establishing a robust purity method that separates synthetic intermediates typical of Suzuki-Miyaura coupling.

Part 1: Structural Elucidation & Regioisomer Verification

The most common error in characterizing this scaffold is misidentifying the 4-aryl isomer (synthesized via standard Hantzsch condensation) as the 5-aryl target.[1] The following protocol uses Nuclear Magnetic Resonance (NMR) to definitively validate the regiochemistry.

The "Chemical Shift" Diagnostic (1H NMR)

The proton on the thiazole ring is the primary diagnostic marker.[1] Its chemical environment differs drastically between the 4- and 5-positions due to the proximity of the ring nitrogen versus sulfur.[1]

Feature5-Aryl Thiazole (Target) 4-Aryl Thiazole (Isomer)
Diagnostic Proton H-4 (Adjacent to Nitrogen)H-5 (Adjacent to Sulfur)
Chemical Shift (DMSO-d6) δ 7.8 – 8.5 ppm (Deshielded)δ 6.8 – 7.3 ppm (Shielded)
Multiplicity SingletSinglet
Mechanistic Insight The H-4 proton is adjacent to the electronegative Nitrogen atom (

), causing a significant downfield shift.[1][2]
The H-5 proton is shielded by the electron-rich Sulfur atom and lacks the direct deshielding of the imine bond.[1]
Definitive Proof: 2D NOESY / ROESY

While chemical shift is indicative, 1D NOE or 2D NOESY provides absolute structural proof by measuring spatial proximity.

  • Experiment: Irradiate the Thiazole Singlet.

  • Target Response (5-Aryl): You should observe a strong NOE enhancement of the Phenyl H-6 proton (the proton ortho to the thiazole attachment).[1]

  • Isomer Response (4-Aryl): You will also see NOE to the phenyl ring, but the chemical shift of the thiazole proton itself (as per Table 1.1) combined with the NOE confirms the structure.

Figure 1: Decision tree for NMR-based structural validation of 5-arylthiazoles.

Part 2: Chromatographic Purity Profiling (HPLC/UPLC)

The 2,3-dichlorophenyl moiety makes this molecule highly lipophilic, while the free amine imparts basicity (pKa ~5.3). A standard C18 method at neutral pH often results in peak tailing.[1]

Method Development Strategy
  • Column Selection: Phenyl-Hexyl phases are superior to C18 for this compound.[1] The π-π interactions between the phenyl-hexyl stationary phase and the dichlorophenyl group provide unique selectivity, separating the target from potential de-chlorinated impurities.[1]

  • pH Control: High pH (ammonium bicarbonate, pH 10) suppresses protonation of the amine, ensuring sharp peaks. However, for LC-MS compatibility, acidic conditions are often preferred.

  • Recommended Protocol (LC-MS Compatible):

Instrument: UPLC or HPLC with PDA/MS detector. Column: Waters XSelect CSH Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV @ 285 nm (λmax) and 254 nm

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Equilibrate
15.095Linear Gradient
18.095Wash
18.15Re-equilibrate
23.05End
Why this works:
  • Acidic pH: Protonates the thiazole nitrogen (pKa ~5.3), ensuring the molecule is fully ionized. While this reduces retention on C18, the Phenyl-Hexyl phase retains the charged species via π-π interactions, preventing the "breakthrough" often seen with small polar amines.[1]

  • 285 nm Detection: Thiazoles have a strong absorbance band here, minimizing interference from non-conjugated solvent impurities.

Part 3: Impurity Profiling (Synthetic Origin)

Assuming the modern Suzuki-Miyaura synthesis route (2-amino-5-bromothiazole + 2,3-dichlorophenylboronic acid), the following impurities must be monitored.

Impurity NameStructure/OriginRelative Retention (RRT)Detection Strategy
Des-bromo Thiazole 2-Aminothiazole (Starting Material)~0.2 (Very Polar)Monitor @ 210 nm (Low UV response at 285)
Protodeboronation 1,2-Dichlorobenzene~1.3 (Non-polar)GC-MS (Volatile) or HPLC
Homocoupling 2,2',3,3'-Tetrachlorobiphenyl~1.5 (Highly Lipophilic)Late eluting peak on HPLC
Regioisomer 4-(2,3-Dichlorophenyl)thiazol-2-amine~0.95 - 1.05Critical: Requires Phenyl-Hexyl column for separation.[1]
Palladium Residual CatalystN/AICP-MS (Limit < 10 ppm)

Note on Regioisomer Impurity: If the synthesis involved cyclization (Hantzsch), the 4-aryl isomer is the major product. If Suzuki coupling was used, the 4-aryl isomer is unlikely unless the starting 2-amino-5-bromothiazole contained 2-amino-4-bromothiazole impurities.[1]

Part 4: Solid-State Characterization

Thiazole amines are prone to hydrate formation due to the H-bond donor (NH2) and acceptor (Ring N).[1]

  • DSC (Differential Scanning Calorimetry): Run at 10°C/min.[1] Look for a sharp endotherm (Melting Point).

    • Expectation: Anhydrous form likely melts >140°C.[1]

    • Warning: A broad endotherm at 80-110°C indicates water loss (solvate/hydrate).[1]

  • TGA (Thermogravimetric Analysis): Confirm if the low-temp DSC event corresponds to mass loss (Solvent/Water).

References

  • Hantzsch Thiazole Synthesis & Regioselectivity

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][3][4]

  • Suzuki Coupling for 5-Arylthiazoles

    • Title: Synthesis of 5-arylthiazoles.[1][5] Comparative study between Suzuki cross-coupling reaction and direct arylation.

    • Source: ResearchGate / Tetrahedron Letters.[1]

    • URL:[Link]

  • NMR Characterization of Thiazoles

    • Title: 13C-NMR Studies of Some Heterocyclically Substituted Chromones (Thiazole Shift D
    • Source: Asian Journal of Chemistry.[1][6]

    • URL:[Link] (General Reference for Shift Logic)

  • General Analytical Properties

    • Title: 2-Aminothiazole Properties and Spectra.[1][4][6]

    • Source: Spectrabase / Wiley.[1][7]

    • URL:[Link]

Sources

Application Note: Structural Characterization of 5-(2,3-Dichlorophenyl)thiazol-2-amine via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors and dopamine agonists. The specific derivative 5-(2,3-Dichlorophenyl)thiazol-2-amine presents unique analytical challenges due to the presence of a polychlorinated aromatic ring and the potential for regio-isomerism (4-aryl vs. 5-aryl substitution) during Hantzsch synthesis.

This guide provides a definitive workflow for the structural validation of this compound. It integrates High-Resolution Mass Spectrometry (HRMS) for isotopic confirmation and Nuclear Magnetic Resonance (NMR) for connectivity analysis. Special emphasis is placed on distinguishing the 2,3-dichlorophenyl substitution pattern and validating the thiazole regiochemistry.

Structural Analysis Strategy

The characterization logic relies on two orthogonal datasets:[1]

  • Mass Spectrometry: Confirms the molecular formula (

    
    ) and validates the presence of two chlorine atoms via the distinct isotopic envelope (
    
    
    
    vs.
    
    
    ).
  • NMR Spectroscopy: Establishes the connectivity of the thiazole ring and the substitution pattern of the phenyl ring. The critical step is differentiating the 5-aryl isomer from the potential 4-aryl byproduct.

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Product LCMS LC-MS (ESI+) Isotope Pattern Check Start->LCMS H1_NMR 1H NMR (DMSO-d6) Proton Count & Shifts LCMS->H1_NMR Pass M+ C13_NMR 13C NMR Carbon Skeleton H1_NMR->C13_NMR NOESY NOESY/HMBC Regio-Confirmation C13_NMR->NOESY Confirm Isomer Release Final Release (Purity > 98%) NOESY->Release

Figure 1: Step-by-step analytical workflow for structural validation.

Mass Spectrometry Protocol

The presence of two chlorine atoms creates a distinct "fingerprint" in the mass spectrum. Unlike monoisotopic compounds, this molecule will not show a single M+ peak but rather a cluster of peaks separated by 2 mass units.

Theoretical Isotope Pattern (Cl2 Signature)

Chlorine exists as


 (~75.8%) and 

(~24.2%). For a molecule with two chlorines (

), the intensity ratio follows the expansion of

:
  • M (

    
     ): 
    
    
    
    (Relative Abundance: 100%)
  • M+2 (

    
     ): 
    
    
    
    (Relative Abundance: ~64%)
  • M+4 (

    
     ): 
    
    
    
    (Relative Abundance: ~10%)

Target m/z Values (Protonated [M+H]+):

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ): ~244.97 Da
    
  • Observed Peaks: 245.0 (100%), 247.0 (~64%), 249.0 (~10%).

Experimental Method (LC-MS)
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Single Quad.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation of the thiazole nitrogen or the exocyclic amine.

  • Scan Range: 100–500 m/z.

NMR Spectroscopy Protocol

Solvent Selection

Recommended Solvent: DMSO-d6.

  • Reasoning: Aminothiazoles often exhibit poor solubility in

    
    . Furthermore, the exocyclic amine protons (
    
    
    
    ) are exchangeable. In
    
    
    , they often appear as a broad, unintegratable hump. DMSO-d6 stabilizes these protons via hydrogen bonding, resulting in a sharp, distinctive singlet (integrating to 2H) around 7.0–7.6 ppm, which is essential for purity calculations.
Representative 1H NMR Data (400 MHz, DMSO-d6)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegralStructural Insight
Thiazole -NH2 7.20 – 7.50Broad Singlet2HExchangeable (disappears with

shake).
Thiazole C4-H 7.60 – 7.80Singlet1HDiagnostic for 5-substitution. If 4-substituted, this H would be at C5 and typically more shielded.
Phenyl H-5' 7.30 – 7.45Triplet/dd1HMeta to both Cl; coupling to H-4' and H-6'.
Phenyl H-4' 7.50 – 7.65Doublet/dd1HPara to bridge; coupling to H-5'.
Phenyl H-6' 7.60 – 7.75Doublet/dd1HOrtho to bridge; often deshielded by thiazole ring current.
13C NMR & DEPT

Key diagnostic carbons:

  • C2 (Thiazole): Deshielded, guanidine-like carbon (~168–170 ppm).

  • C5 (Thiazole): Quaternary carbon attached to the phenyl ring (~125–130 ppm).

  • C4 (Thiazole): Methine carbon (~135–140 ppm).

Regiochemistry Confirmation (The "5-Aryl" Proof)

Synthesis of aminothiazoles from


-haloketones can sometimes yield the 4-aryl isomer. To confirm the 5-(2,3-dichlorophenyl)  structure:
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Thiazole C4-H singlet and the Phenyl ipso-Carbon (C1').

    • Result: A 3-bond correlation (

      
      ) confirms the phenyl ring is adjacent to C5, placing the proton at C4.
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Look for a spatial correlation between Thiazole C4-H and Phenyl H-6' (ortho proton).

    • Result: A strong cross-peak indicates these protons are spatially close, confirming the 5-aryl substitution.

Regiochemistry Logic Diagram

Regiochemistry Substrate 5-(2,3-Dichlorophenyl)thiazol-2-amine ThiazoleH Thiazole Proton (H-4) Substrate->ThiazoleH PhenylH Phenyl Ortho Proton (H-6') Substrate->PhenylH PhenylC Phenyl Ipso Carbon (C-1') Substrate->PhenylC NOE NOE Signal (Spatial Proximity) ThiazoleH->NOE HMBC HMBC Signal (3-Bond Coupling) ThiazoleH->HMBC PhenylH->NOE PhenylC->HMBC Confirmation Valid Structure NOE->Confirmation Confirms 5-Aryl HMBC->Confirmation Confirms Connectivity

Figure 2: Spectroscopic correlations required to confirm the 5-aryl regiochemistry.

Purity Assessment Protocol (qNMR)[2][3][4]

For drug development, standard area normalization (HPLC) is often insufficient due to varying response factors. Quantitative NMR (qNMR) is the gold standard for absolute purity determination.

Internal Standard Selection
  • Standard: Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.
    
  • Requirement: The standard's signal must not overlap with the thiazole aromatic region (7.2–7.8 ppm).

  • Relaxation Delay (D1): Set to

    
     seconds (or 
    
    
    
    ) to ensure full relaxation of both analyte and standard.
Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 2 for Maleic acid, 1 for Thiazole C4-H)
    
  • 
     = Molecular Weight
    
  • 
     = Weighed mass
    
  • 
     = Purity of the internal standard
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HMBC/NOESY pulse sequences).

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. [Link] (Reference for Chlorine isotope abundances).

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link] (Protocol for qNMR).

  • SDBS Database. Spectral Database for Organic Compounds. [Link] (Reference for general aminothiazole shifts).

Sources

Application Note: 5-(2,3-Dichlorophenyl)thiazol-2-amine in Antimicrobial Research

[1]

Executive Summary

This guide details the technical application of 5-(2,3-Dichlorophenyl)thiazol-2-amine (CAS: 1216237-83-0) as a lead scaffold in antimicrobial drug discovery.[1] The 2-amino-5-arylthiazole moiety is a "privileged structure" in medicinal chemistry, known for its ability to inhibit bacterial DNA gyrase and disrupt biofilm formation.[1] This document provides standardized protocols for its synthesis, solubilization, and evaluation in in vitro antimicrobial assays (MIC/MBC, Time-Kill, and Biofilm Inhibition).[1]

Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Researchers.[1]

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10]

Compound Identity[1][8][10][11]
  • IUPAC Name: 5-(2,3-Dichlorophenyl)-1,3-thiazol-2-amine[1]

  • Molecular Formula: C

    
    H
    
    
    Cl
    
    
    N
    
    
    S[1][2]
  • Molecular Weight: 245.13 g/mol [1][2][3][4]

  • Key Structural Features:

    • Thiazole Core: Acts as a hydrogen bond acceptor/donor (N3/C2-NH2).[1]

    • 2,3-Dichlorophenyl Ring: Provides lipophilicity for membrane penetration and specific hydrophobic pocket binding.[1]

Synthesis Protocol (Hantzsch Condensation)

Context: If the compound is not purchased, it is synthesized via the Hantzsch thiazole synthesis, a robust method for generating 2-aminothiazoles.[1]

Reaction Scheme:

  • Precursor: 1-(2,3-Dichlorophenyl)ethanone.[1]

  • Bromination: Reaction with Br

    
     or NBS to form 2-bromo-1-(2,3-dichlorophenyl)ethanone.[1]
    
  • Cyclization: Condensation with thiourea in refluxing ethanol.[5]

SynthesisWorkflowStart1-(2,3-Dichlorophenyl)ethanoneInter2-Bromo-1-(2,3-dichlorophenyl)ethanoneStart->InterBr2 / NBSCHCl3, RefluxProduct5-(2,3-Dichlorophenyl)thiazol-2-amineInter->ProductEtOH, Reflux- HBr, - H2OReagentThiourea(NH2CSNH2)Reagent->Product

Figure 1: Hantzsch synthesis pathway for generating the target thiazole scaffold.[1][6]

Solubilization for Biological Assays

The dichlorophenyl group significantly reduces water solubility.[1] Proper stock preparation is critical to prevent precipitation in aqueous media (Mueller-Hinton Broth).[1]

  • Stock Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%).[1]

  • Concentration: Prepare a 10 mg/mL (approx. 40 mM) master stock.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into media such that final DMSO concentration is < 1% (v/v) to avoid solvent toxicity to bacteria.[1]

Antimicrobial Susceptibility Protocols[1]

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of 5-(2,3-Dichlorophenyl)thiazol-2-amine that prevents visible growth of bacteria (e.g., S. aureus, E. coli).[1]

Methodology: CLSI M07-A10 Broth Microdilution.[1]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • 96-well polypropylene plates (round bottom).[1]

  • Bacterial inoculum adjusted to

    
     CFU/mL.
    
  • Resazurin dye (optional, for colorimetric readout).[1]

Protocol:

  • Dilution Series: Add 100 µL CAMHB to columns 2-12. Add 200 µL of compound (128 µg/mL) to column 1.[1] Perform 2-fold serial dilution from col 1 to 10.[1]

  • Controls:

    • Column 11: Growth Control (Bacteria + Media + DMSO).[1]

    • Column 12: Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of bacterial suspension to columns 1-11.

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: Visual turbidity check or OD

    
     measurement.
    

Data Interpretation (Representative):

Organism Strain Expected MIC Range (µg/mL) Interpretation
S. aureus ATCC 29213 4 - 16 Active
E. coli ATCC 25922 32 - >64 Moderate/Low Activity

| P. aeruginosa | ATCC 27853 | >64 | Likely Inactive (Efflux) |[1]

Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) activity.[1]

Protocol:

  • Prepare tubes with compound at 1x MIC and 4x MIC .

  • Inoculate with

    
     CFU/mL (log-phase culture).[1]
    
  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in PBS and plate on nutrient agar. Count colonies after 24h.

  • Criteria: Bactericidal activity is defined as a

    
     reduction in CFU/mL relative to the starting inoculum.[1]
    

Advanced Application: Biofilm Inhibition

Thiazole derivatives often exhibit anti-biofilm properties by disrupting Quorum Sensing (QS) pathways.[1]

Crystal Violet Attachment Assay:

  • Grow bacteria (S. epidermidis or P. aeruginosa) in 96-well flat-bottom plates with glucose-supplemented media.

  • Treat with sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) of the compound.

  • Incubate 24-48 hours static.

  • Wash: Gently remove planktonic cells and wash wells 3x with PBS.

  • Stain: Add 0.1% Crystal Violet for 15 min.

  • Elute: Solubilize stain with 30% Acetic Acid or Ethanol.

  • Quantify: Measure Absorbance at 595 nm.

Mechanism of Action (MoA) Elucidation

Research suggests 2-aminothiazoles may target DNA Gyrase B (ATPase domain) or induce Membrane Depolarization .[1]

Experimental Workflow for MoA

The following diagram outlines the decision tree for determining the primary mechanism.

MoA_WorkflowStartHit Validation(MIC < 16 µg/mL)Branch1Membrane Integrity Assay(Propidium Iodide)Start->Branch1Branch2Enzymatic Assay(DNA Gyrase Supercoiling)Start->Branch2Result1AHigh FluorescenceBranch1->Result1AMembrane LysisResult1BNo FluorescenceBranch1->Result1BIntact MembraneResult2AInhibition of SupercoilingBranch2->Result2AGyrase TargetResult2BNo InhibitionBranch2->Result2BAlt. TargetConclusion1Mechanism:Membrane DisruptionResult1A->Conclusion1Conclusion2Mechanism:DNA Replication ArrestResult2A->Conclusion2

Figure 2: Decision matrix for elucidating the antimicrobial mechanism of thiazole derivatives.

DNA Gyrase Inhibition Assay (Protocol Summary)
  • Kit: Use a commercial E. coli Gyrase Supercoiling Assay Kit.

  • Reaction: Mix Relaxed pBR322 plasmid + Gyrase Enzyme + ATP + Assay Buffer.

  • Treatment: Add 5-(2,3-Dichlorophenyl)thiazol-2-amine (0.1 - 100 µM).

  • Control: Ciprofloxacin (Positive Control).

  • Detection: Run on 1% Agarose gel.

  • Result: Presence of relaxed plasmid bands indicates inhibition of gyrase supercoiling activity.[1]

References

  • Bondock, S., et al. (2010).[1] Synthesis and antimicrobial activity of some new 2-amino-4-arylthiazole derivatives. European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-(2,3-Dichlorophenyl)thiazol-2-amine (CAS 1216237-83-0).[1][3][6][7]

  • Mishra, R., et al. (2017).[1][8] Synthesis, characterization and antimicrobial evaluation of some novel 2-aminothiazole derivatives. Arabian Journal of Chemistry.

  • Boroncore. (2025).[1] Chemical Catalog: 5-(2,3-Dichlorophenyl)thiazol-2-amine.

Application Note: Scalable Synthesis of N-Phenyl-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenyl-1,3-thiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antifungal, anti-inflammatory, and kinase-inhibiting therapeutics. This application note details the optimized synthesis of this moiety via the Hantzsch Thiazole Synthesis .

Unlike generic textbook procedures, this protocol addresses the specific challenges of using phenylthiourea (lower nucleophilicity compared to thiourea) and chloroacetaldehyde (polymerization risks). We present a robust ethanolic reflux method alongside a "green" aqueous variant, ensuring high purity (>98%) and scalability.

Reaction Mechanism & Chemical Logic

The formation of the thiazole ring proceeds through a condensation between a thioamide (phenylthiourea) and an


-haloketone (chloroacetaldehyde).
Mechanistic Insight
  • S-Alkylation: The sulfur atom of phenylthiourea acts as the nucleophile, displacing the chloride. This is the rate-determining step.

  • Cyclization: The amide nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization of the thiazole ring.

Critical Control Point: The reaction initially forms the hydrochloride salt. Failure to neutralize this salt during workup is the most common cause of low yield.

HantzschMechanism Reactants Phenylthiourea + Chloroacetaldehyde Intermediate S-Alkylated Intermediate Reactants->Intermediate SN2 Attack (S on C-Cl) Cyclization Hydroxy-thiazoline (Unstable) Intermediate->Cyclization N-Attack on C=O Salt Thiazolium HCl Salt Cyclization->Salt - H2O (Aromatization) Product N-Phenyl-1,3-thiazol-2-amine (Free Base) Salt->Product + NaHCO3 (Neutralization)

Figure 1: Mechanistic pathway of the Hantzsch synthesis.[1] Note the critical neutralization step required to isolate the free base.

Experimental Protocols

Protocol A: The "Gold Standard" Ethanolic Reflux

This method is recommended for initial scale-up (1g – 50g) due to its reliability and ease of monitoring.

Reagents:

  • Phenylthiourea (1.0 equiv): Ensure purity >98%.

  • Chloroacetaldehyde (1.1 equiv): Supplied as 50% wt solution in water. Warning: Lachrymator.

  • Solvent: Ethanol (Absolute).[2]

  • Base: Sodium Bicarbonate (sat. aq.).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenylthiourea (1.52 g, 10 mmol) in Ethanol (15 mL) .

  • Addition: Add Chloroacetaldehyde (50% aq., 1.72 g, ~1.4 mL, 11 mmol) dropwise over 5 minutes at room temperature.

    • Expert Tip: If the solution turns dark immediately, cool to 0°C during addition to prevent polymerization.

  • Reflux: Attach a reflux condenser. Heat the mixture to 80°C (reflux) for 2–3 hours .

    • Validation: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting thiourea (lower Rf) should disappear.

  • Concentration: Remove ~70% of the ethanol under reduced pressure (Rotavap).

  • Workup (Critical):

    • The residue is the HCl salt. Add Water (20 mL) to the flask.

    • Slowly add saturated NaHCO₃ solution with stirring until pH ~8–9.

    • Observation: A solid precipitate (the free base) will form immediately upon neutralization.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 10 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3]

Protocol B: Green "On-Water" Synthesis

For environmentally sensitive applications, this reaction can proceed in water without organic solvents, leveraging the "hydrophobic effect" to accelerate the reaction.

  • Suspend Phenylthiourea (10 mmol) in Water (20 mL) .

  • Add Chloroacetaldehyde (11 mmol) .

  • Heat to 90°C for 4 hours . The mixture will initially be heterogeneous but may homogenize as the salt forms.

  • Cool to room temperature and neutralize with solid NaHCO₃ directly in the vessel.

  • Filter the resulting precipitate.[2][3][4]

Workflow Visualization

Workflow Start Weigh Reagents (Phenylthiourea) Mix Dissolve in EtOH Add Chloroacetaldehyde Start->Mix Heat Reflux (80°C) 2-3 Hours Mix->Heat Check TLC Check (Disappearance of Thiourea) Heat->Check Check->Heat Incomplete Quench Cool & Add NaHCO3 (pH > 8) Check->Quench Complete Filter Vacuum Filtration & Cold Water Wash Quench->Filter Dry Dry Product (Vacuum Oven) Filter->Dry

Figure 2: Operational workflow for Protocol A (Ethanolic Reflux).

Analytical Validation & Data

To confirm the identity of N-phenyl-1,3-thiazol-2-amine , compare experimental data against these standard values.

ParameterExpected Value / ObservationNotes
Physical State Off-white to pale yellow solidDarkening indicates oxidation/polymerization.
Melting Point 134–136 °CSharp range indicates high purity.
¹H NMR (DMSO-d₆)

10.15 (s, 1H, NH)
Exchangeable with D₂O.
Thiazole Protons

7.25 (d, 1H), 6.85 (d, 1H)
Characteristic C5 and C4 protons of thiazole.
Phenyl Protons

7.60 (d, 2H), 7.30 (t, 2H), 6.95 (t, 1H)
Typical aromatic splitting pattern.

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield Product lost as HCl salt in filtrate.Ensure pH is adjusted to >8 during workup.
Sticky/Tar Product Polymerization of chloroacetaldehyde.Use fresh reagents or distill chloroacetaldehyde before use.
Starting Material Remains Low nucleophilicity of phenylthiourea.Increase reflux time or add catalytic amount of NaI (Finkelstein condition).

References

  • Hantzsch Thiazole Synthesis Mechanism & History. SynArchive. "Hantzsch Thiazole Synthesis." [Link]

  • Green Chemistry Approaches. Beilstein Journal of Organic Chemistry. "Environmentally benign synthetic approaches for the synthesis of thiazole derivatives." [Link]

  • Solvent-Free Protocols. Organic Chemistry Portal. "An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles."[5][6] [Link]

  • Compound Characterization Data (PubChem). National Library of Medicine. "N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine" (Analogous spectral data reference). [Link]

  • General Thiazole Synthesis Reviews. Royal Society of Chemistry. "Design of a new method for one-pot synthesis of 2-amino thiazoles." [Link]

Sources

experimental procedure for cyclization of thiourea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiourea derivatives serve as versatile "chassis" molecules in medicinal chemistry, acting as precursors for sulfur-nitrogen heterocycles.[1] This guide details the two most critical cyclization pathways: the Hantzsch Synthesis (for thiazoles) and the Hugerschhoff Reaction (for benzothiazoles). Unlike standard textbook descriptions, this protocol emphasizes kinetic control, intermediate isolation, and green chemistry optimizations (iodine-mediated and solvent-free variants) to maximize yield and purity in drug discovery workflows.

Strategic Overview: Selecting the Cyclization Pathway

The choice of cyclization method depends strictly on the electrophilic partner and the desired ring system.

  • Pathway A (Hantzsch): Reaction with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -haloketones. Yields Thiazoles .[2][3][4][5][6] Mechanism involves S-alkylation followed by dehydrative cyclization.
    
  • Pathway B (Hugerschhoff): Reaction of

    
    -aryl thioureas with oxidants. Yields Benzothiazoles .[4][5][7][8] Mechanism involves radical or ionic oxidative C-H activation.
    

CyclizationStrategy Thiourea Thiourea Derivative (R-NH-CS-NH2) Inter_S_Alkyl S-Alkylated Intermediate Thiourea->Inter_S_Alkyl + HaloKetone (SN2 Attack) Inter_Radical Thio-Radical Intermediate Thiourea->Inter_Radical + Oxidant (Oxidation) HaloKetone α-Haloketone (Electrophile) Oxidant Oxidant (Br2, I2, PIFA) Thiazole 2-Aminothiazole Scaffold Inter_S_Alkyl->Thiazole - H2O (Dehydration) Benzothiazole 2-Aminobenzothiazole Scaffold Inter_Radical->Benzothiazole Intramolecular Cyclization

Figure 1: Decision matrix for thiourea cyclization based on substrate and reagent availability.

Protocol A: The Hantzsch Thiazole Synthesis

Target: 2-Aminothiazoles Mechanism: The sulfur atom acts as a nucleophile attacking the


-carbon of the haloketone. The resulting intermediate (isothiourea) undergoes intramolecular amine attack on the carbonyl, followed by dehydration.
Standard Reflux Protocol (High Reliability)

Best for: Scale-up (>1g) and substrates with low solubility.

Reagents:

  • Substituted Thiourea (1.0 equiv)[9]

  • 
    -Bromoacetophenone derivative (1.0 equiv)
    
  • Ethanol (Absolute) or Methanol

  • Ammonium Hydroxide (for neutralization)

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask, dissolve 5.0 mmol of thiourea in 10 mL of Ethanol.

  • Addition: Add 5.0 mmol of the

    
    -haloketone. Note: The reaction is exothermic; add slowly if working on >10g scale.
    
  • Reflux: Attach a condenser and reflux at 78°C for 2–4 hours.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane).[2] The starting material (lower Rf) should disappear.

  • Precipitation (The Hydrobromide Salt): Upon cooling, a solid often precipitates. This is the hydrobromide salt of the thiazole.[3]

  • Isolation & Free Basing:

    • Filter the salt.[10][11]

    • Resuspend the solid in water (20 mL).

    • Slowly add 10%

      
       until pH ~9-10. The free base will precipitate.
      
  • Purification: Recrystallize from Ethanol/Water (1:1).

Green Optimization: Aqueous -Cyclodextrin Method

Best for: Environmental compliance and avoiding volatile organic compounds (VOCs).

  • Dissolve

    
    -Cyclodextrin (1.0 mmol) in water (15 mL) at 50°C.
    
  • Add the thiourea and haloketone. The hydrophobic cavity of cyclodextrin solubilizes the reagents.

  • Stir at 50°C for 3-5 hours.

  • Cool to RT; filter the product.[2][10] The cyclodextrin remains in the filtrate and can be recycled.

Protocol B: The Hugerschhoff Reaction

Target: 2-Aminobenzothiazoles Mechanism: Oxidative cyclization of


-aryl thioureas. Historically uses liquid bromine (

), but modern protocols prefer Iodine (

) or hypervalent iodine reagents to avoid harsh halogenation of the aromatic ring.
Modern Iodine-Mediated Cyclization (Metal-Free)

Best for: Sensitive substrates prone to over-bromination.

Reagents:

  • 
    -Phenylthiourea derivative (1.0 equiv)
    
  • Molecular Iodine (

    
    ) (1.0 - 1.2 equiv)
    
  • Solvent: DMSO (acts as solvent and oxidant regenerator) or Ethanol.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of

    
    -aryl thiourea in 3 mL of DMSO.
    
  • Oxidation: Add 0.5 mmol of

    
     (catalytic amount is possible if DMSO is used under 
    
    
    
    atmosphere, but stoichiometric is faster).
  • Heating: Heat to 80-100°C for 2 hours.

    • Visual Check: The deep purple color of iodine will fade as it is consumed/reduced to iodide.

  • Quenching: Pour the reaction mixture into ice-cold water containing 5% Sodium Thiosulfate (

    
    ). This reduces excess iodine and prevents staining.
    
  • Workup:

    • Adjust pH to 8-9 with

      
      .
      
    • Extract with Ethyl Acetate (3x).[12]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      

Hugerschhoff Start N-Aryl Thiourea Step1 Formation of Sulfenyl Iodide (R-NH-C(=NH)-S-I) Start->Step1 + I2 / DMSO Step2 Electrophilic Attack on Ring (Wheland Intermediate) Step1->Step2 - HI End 2-Aminobenzothiazole Step2->End - HI (Aromatization)

Figure 2: Mechanistic flow of the Iodine-mediated Hugerschhoff cyclization.

Analytical Validation & Data

To ensure the cyclization has occurred, specific spectral signatures must be verified.

Table 1: Key Spectroscopic Signatures

FeatureStarting Material (Thiourea)Product (Thiazole/Benzothiazole)Notes
IR (cm⁻¹) 3200-3400 (

stretch)
3100-3300 (Ring NH, if tautomer)Key: Appearance of C=N stretch at ~1610-1620 cm⁻¹.
¹H NMR Broad Singlet (

8.0-10.0) for CS-NH
Disappearance of one NH signalThiazole C5-H appears as a singlet at

6.5-7.5 ppm.
¹³C NMR

180-183 (C=S)

160-170 (C=N)
Significant upfield shift of the central carbon.
Mass Spec [M+H]⁺[M+H]⁺Thiazole: Loss of

mass (-18) from combined reagents. Benzothiazole: Loss of 2H (-2).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Product is a sticky oil Incomplete crystallization or trapped solvent.Triturate with cold diethyl ether or hexane. Scratch the flask side with a glass rod to induce nucleation.
Low Yield (Hantzsch) Hydrolysis of haloketone or polymerization.Ensure reagents are dry.[2] Use fresh

-haloketone (they degrade over time).
Deep red color (Hugerschhoff) Excess Bromine/Iodine remaining.Wash thoroughly with Sodium Thiosulfate solution during workup.
Starting material remains Reaction stalled.Check pH. For Hantzsch, adding a base (like

) during reflux can sometimes hinder the reaction; add base after cyclization.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocol

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Green Synthesis of Hantzsch Thiazoles (Silica/Tungstosilisic Acid)

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Iodine-Mediated Synthesis of 2-Aminothiazoles (DMSO Oxid

    • Source: ResearchG
    • URL:[Link]

  • Hugerschhoff Reaction (Benzothiazole Synthesis)

    • Source: Comprehensive Organic Name Reactions.
    • URL:[Link]

  • Spectroscopic Characteriz

    • Source: Intern
    • URL:[Link]

Sources

High-Throughput Screening of Thiazole Libraries: Mitigating Liability & Maximizing Specificity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The thiazole scaffold is a cornerstone of medicinal chemistry, present in FDA-approved blockbusters like Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor), and Ixabepilone (microtubule stabilizer). Its electron-rich nature and ability to form hydrogen bonds and


-stacking interactions make it a "privileged scaffold" for binding ATP pockets and allosteric sites.

However, for the HTS scientist, thiazoles represent a paradox . While they are potent binders, they are also statistically overrepresented in PAINS (Pan-Assay Interference Compounds) filters. Substructures like 2-aminothiazoles and rhodanines are notorious for:

  • Aggregation: Forming colloidal particles that sequester enzymes non-specifically.

  • Redox Cycling: Generating hydrogen peroxide in DTT-containing buffers.

  • Photophysical Interference: Many thiazoles exhibit intrinsic fluorescence or quench assay signals.

This guide moves beyond standard HTS protocols to provide a liability-aware workflow specifically designed to rescue true thiazole hits while ruthlessly culling artifacts.

Pre-Screening: Library Management & Solubility

The Silent Killer: DMSO Instability Unlike many scaffolds, 2-aminothiazoles are prone to oxidative dimerization and hydrolysis even in 100% DMSO storage. Standard "freeze-thaw" cycles can degrade a library plate within weeks.

Protocol A: Thiazole-Specific Stock Preparation
  • Objective: Maximize compound integrity prior to acoustic dispensing.

  • Scope: 10 mM Master Stocks.

ParameterStandard PracticeThiazole-Optimized Practice
Solvent 100% DMSODMSO-d6 (Deuterated) or Argon-purged DMSO (reduces oxidation).
Storage Temp -20°C-80°C (Critical for aminothiazoles).
Atmosphere Ambient AirNitrogen/Argon blanket required after every opening.
QC Frequency AnnualQuarterly LC-MS check for dimerization (M+M peaks).

Senior Scientist Note: Do not trust "clear" wells. Thiazole dimers often remain soluble in DMSO but precipitate immediately upon dilution into aqueous buffer, causing false positives via light scattering.

Primary Assay: TR-FRET Kinase Screen[1]

Fluorescence Intensity (FI) assays are contraindicated for thiazoles due to their intrinsic fluorescence. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) , specifically a LanthaScreen™-style format.[1] The time delay (microseconds) eliminates short-lived background fluorescence from the thiazole compounds.

Protocol B: TR-FRET Kinase Inhibition

Mechanism: Competition between a fluorescent tracer and the thiazole compound for the kinase ATP site. Detection via Europium (Eu)-labeled antibody.

Reagents:
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (detergent is critical).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-Tag antibody (binds to the kinase tag).

Workflow Steps:
  • Compound Dispense (Acoustic):

    • Dispense 10 nL of thiazole compounds (from 10 mM stock) into a 384-well low-volume white plate (Greiner 784075).

    • Target Final Conc: 10 µM (at 1% DMSO).

    • Controls: Column 1 (DMSO only, Max Signal), Column 2 (Staurosporine, Min Signal).

  • Enzyme/Antibody Addition:

    • Prepare a mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A.[2]

    • Dispense 5 µL per well using a non-contact dispenser (e.g., Multidrop Combi).

    • Incubation: 15 minutes at RT. Rationale: Allows antibody-kinase complex to stabilize.

  • Tracer Addition:

    • Dispense 5 µL of Tracer (concentration =

      
       of tracer) in Kinase Buffer A.
      
    • Total Assay Volume: 10 µL.

  • Equilibration:

    • Incubate 60 minutes at RT in the dark.

  • Detection:

    • Read on PHERAstar or EnVision.

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.[3]

    • Emission 2 (Acceptor): 665 nm.

    • Calculation: TR-FRET Ratio =

      
      .
      

Self-Validation Step: Calculate the Z' factor. For a thiazole screen, a Z' > 0.7 is required. If Z' < 0.5, check for "inner filter effects" (compound absorbing at 337nm).

Hit Triage: The "Aggregator" Counter-Screen

This is the most critical step for thiazoles. Many thiazoles form colloids that sequester enzymes. This is distinguishable because colloidal inhibition is detergent-reversible .

Protocol C: Detergent Sensitivity Test

Concept: Run the primary hit confirmation in two parallel conditions:

  • Low Detergent: 0.001% Brij-35 (Permits aggregation).

  • High Detergent: 0.01% Triton X-100 (Disrupts colloids).

Interpretation:

  • True Binder:

    
     remains constant between Low and High detergent.
    
  • Aggregator (False Positive): Potency drops significantly (e.g., >10-fold shift) in High Detergent.

Visualizing the Decision Logic

The following diagram outlines the rigorous triage process required to filter thiazole PAINS from true leads.

Thiazole_HTS_Workflow Start Thiazole Library (10 mM DMSO) Primary Primary Screen (TR-FRET Kinase) Start->Primary Hit_Cutoff >50% Inhibition? Primary->Hit_Cutoff Discard Inactive Hit_Cutoff->Discard No Interference_Check Fluorescence Scan (Ex 337nm / Em 620-665nm) Hit_Cutoff->Interference_Check Yes Interference_Decision Auto-fluorescent? Interference_Check->Interference_Decision Dose_Response Dose Response (CRC) (+/- 0.01% Triton X-100) Interference_Decision->Dose_Response No False_Positive ARTIFACT (PAINS/Aggregator) Interference_Decision->False_Positive Yes (Signal Quench/Spike) Aggregator_Check Shift in IC50 with Detergent? Dose_Response->Aggregator_Check Redox_Check Redox Counter-Screen (H2O2 Production) Aggregator_Check->Redox_Check No (Stable IC50) Aggregator_Check->False_Positive Yes (Sensitive to Triton) Valid_Hit VALIDATED HIT (Structure-Based Design) Redox_Check->Valid_Hit No H2O2 Redox_Check->False_Positive Generates H2O2

Caption: Logic flow for triaging thiazole hits. Note the critical branching at the "Detergent Sensitivity" (Aggregator) and "Redox" checkpoints.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
High Signal Variance (CV > 10%) Compound precipitation in well.Check solubility limit. Add intermediate dilution step (100% DMSO -> 10% DMSO -> Assay Buffer).
"Sticky" Curves (Hill Slope > 2.0) Aggregation or stoichiometric binding.Run Protocol C (Detergent Test). Centrifuge plate before reading.
Signal Quenching Thiazole absorbing at Ex (337nm).Switch to Red-Shifted Tracer (Ex 633nm) or use radiometric orthogonal assay (

P).
Potency Loss over Time Oxidation of aminothiazole.Add 1 mM DTT to assay buffer (only if target is not redox-sensitive).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[4] Journal of Medicinal Chemistry. [Link]

  • Verastegui-Sanchez, M. (2021). What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. NCSU Drive. [Link]

  • Sicho, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. [Link]

  • Sygnature Discovery. (2023). The Importance of Counter Screens in HTS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Barriers with Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization for Dichlorophenyl-Bearing Small Molecules[1]

Introduction: The Dichlorophenyl Paradox

Welcome to the technical support hub. If you are working with dichlorophenyl derivatives (e.g., 2,4-dichlorophenol, diclofenac analogs, or novel dichlorophenyl-piperazines), you are likely encountering a specific set of physicochemical hurdles.

These moieties are favored in medicinal chemistry for their metabolic stability and ability to fill hydrophobic pockets in target proteins.[1] However, the symmetry and halogen bonding of the dichlorophenyl group often lead to high crystal lattice energy and significant lipophilicity (LogP typically > 3.0), resulting in poor aqueous solubility.

This guide moves beyond basic "add more solvent" advice. We will engineer a solubility strategy based on the specific molecular mechanics of these compounds.

Module 1: Stock Solution Architecture

The Error: Most researchers treat stock preparation as a trivial step.[1] For dichlorophenyl compounds, the initial solvation state dictates downstream stability.

Solvent Selection Matrix

Why it matters: You need a solvent that disrupts the strong intermolecular halogen bonds of the crystal lattice while remaining miscible with your downstream aqueous buffer.

SolventSuitabilityTechnical RationaleRecommended Conc.
DMSO (Anhydrous) High High dielectric constant disrupts lattice energy; miscible with water.[1]10 mM - 100 mM
Ethanol (Abs.) Medium Good for evaporation studies; less toxic than DMSO but lower solubilizing power for rigid dichlorophenyls.1 mM - 50 mM
PEG-400 High Excellent cosolvent; prevents re-crystallization upon aqueous dilution.[1]Variable (often 50:50 with water)
Water Critical Failure High polarity forces hydrophobic aggregation (π-stacking).[1]< 10 µM (typically)
Protocol: The "Gradient Solvation" Method

Use this for stubborn crystals.[1]

  • Weigh compound into a glass vial (avoid polystyrene; dichlorophenyls can leach plasticizers).[1]

  • Add 50% of the calculated DMSO volume .

  • Vortex vigorously for 30 seconds.

  • Sonicate at 40°C for 10 minutes. Note: Heat helps overcome the lattice energy barrier.

  • Add remaining DMSO to reach target volume.[1]

Module 2: The Dilution Phase (Preventing "Solvent Shock")[1]

The Mechanism of Failure: When a DMSO stock is blasted into aqueous media, the DMSO diffuses away from the drug molecules faster than water can solvate them. The local environment instantly shifts from lipophilic to hydrophilic, causing the dichlorophenyl groups to aggregate and precipitate.

Visualization: The Solvent Shock Phenomenon

SolventShock cluster_0 Stock Solution cluster_1 Rapid Dilution (The Error) cluster_2 Controlled Dilution (The Fix) Stock Compound + DMSO (Solvated) Shock DMSO diffuses rapidly into water Stock->Shock Bolus Add Mix Slow Dropwise Addition + Vortexing Stock->Mix Stepwise Precip Compound Aggregates (Precipitation) Shock->Precip Hydrophobic Collapse Stable Stable Dispersion (Micelles/Solvated) Mix->Stable Equilibrium Maintained

Caption: Figure 1. Mechanism of precipitation during aqueous dilution.[1][2][3] Rapid DMSO diffusion exposes hydrophobic dichlorophenyl cores, leading to aggregation.

Step-by-Step Dilution Protocol
  • Pre-warm your culture media or buffer to 37°C. Cold buffers decrease solubility.[1]

  • Place the media tube on a vortex mixer set to medium speed .

  • Add the DMSO stock dropwise (1 µL at a time) directly into the center of the vortex.

    • Why: This ensures immediate dispersion, preventing high local concentrations of the compound.[4]

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

Module 3: Advanced Formulation Strategies

If simple dilution fails, you must alter the chemical environment.

Strategy A: Cyclodextrin Complexation

Dichlorophenyl groups fit perfectly into the hydrophobic cavity of


-Cyclodextrin (Beta-CD).[1] This shields the hydrophobic moiety from water while the CD's outer shell interacts with the aqueous buffer.
  • Recommended Reagent: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1][5]
  • Protocol:

    • Prepare a 20-40% (w/v) HP-

      
      -CD solution in water.[1]
      
    • Dissolve your compound in a small volume of DMSO.[1]

    • Add the DMSO solution to the CD solution with stirring.

    • Incubate/shake for 1-4 hours to allow equilibrium complexation.

Strategy B: pH Manipulation (The pKa Rule)

Many dichlorophenyl compounds (like 2,4-dichlorophenol) are weak acids.[6]

  • pKa Reference: ~7.8 - 7.9 for 2,4-dichlorophenol [1, 3].[1][7]

  • The Rule: Solubility increases exponentially when pH > pKa.[1]

  • Action: If your assay tolerates it, adjust the buffer pH to 8.0 - 8.2. This deprotonates the phenol, creating a charged phenolate ion that is highly water-soluble.[1]

Decision Logic: Choosing the Right Method

SolubilityLogic Start Compound Precipitates in Aqueous Media Check_pH Is the compound ionizable? (e.g., Phenol, Amine) Start->Check_pH Yes_Ion Yes (Weak Acid/Base) Check_pH->Yes_Ion No_Ion No (Neutral Lipophile) Check_pH->No_Ion Adjust_pH Adjust Buffer pH (pH > pKa for acids) (pH < pKa for bases) Yes_Ion->Adjust_pH Check_Sens Is the assay biological/cellular? No_Ion->Check_Sens Bio_Yes Yes Check_Sens->Bio_Yes Bio_No No Check_Sens->Bio_No Use_CD Use HP-Beta-Cyclodextrin (Complexation) Bio_Yes->Use_CD Use_Solvent Increase DMSO % or use PEG-400 Bio_No->Use_Solvent

Caption: Figure 2. Decision tree for selecting the optimal solubilization strategy based on compound chemistry and assay type.

Module 4: Troubleshooting FAQ

Q: My compound was soluble in DMSO, but after freezing and thawing, crystals appeared. Why? A: DMSO is hygroscopic.[1] It absorbs water from the air every time you open the vial. At low temperatures, this absorbed water reduces the solubility power of DMSO, causing "freeze-out."

  • Fix: Aliquot stocks into single-use vials immediately after preparation. Store at -20°C with desiccant. If precipitation occurs, heat to 40°C and sonicate before use.

Q: I see a "milky" suspension when I add the compound to cell media. Is this okay? A: No. A milky appearance indicates macro-precipitation.[1] The effective concentration of dissolved drug is unknown, and the crystals can physically damage cells or cause false positives in optical assays (scattering light).

  • Fix: Lower the concentration, use the "Dropwise Vortex" method (Module 2), or switch to a Cyclodextrin formulation (Module 3).

Q: Can I use Ethanol instead of DMSO for cell culture? A: Yes, but with caution.[1] Ethanol is more volatile (concentration changes if left open) and often has a lower solubility limit for rigid dichlorophenyls compared to DMSO. However, it is easier to remove via evaporation if needed.

Q: What is the maximum DMSO concentration my cells can tolerate? A: Generally, 0.1% to 0.5% is safe for most mammalian cell lines.[1] Primary cells are more sensitive (stick to <0.1%).[1] Always run a "Vehicle Control" (DMSO only) to normalize your data [1].[1]

References

  • BenchChem Technical Support. (2025).[1][7][8] Troubleshooting DMSO Vehicle Effects & Precipitation. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. Retrieved from

  • U.S. EPA. (1980).[1] Ambient Water Quality Criteria for 2,4-dichlorophenol. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Technical Support Center: Method Refinement for Scaling Up 5-(2,3-Dichlorophenyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-(2,3-Dichlorophenyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from lab-scale to pilot-plant or manufacturing scale. We will address common challenges, provide detailed troubleshooting guides in a Q&A format, and offer optimized protocols to ensure a robust, scalable, and efficient process.

The synthesis of 5-aryl-2-aminothiazoles, such as 5-(2,3-Dichlorophenyl)thiazol-2-amine, is most commonly achieved via the Hantzsch thiazole synthesis .[1][2][3] This reliable reaction involves the condensation of an α-haloketone with a thiourea derivative.[4] While straightforward on a small scale, scaling up introduces challenges related to heat and mass transfer, impurity profiles, and product isolation. This guide provides expert-driven solutions to navigate these complexities.

Core Synthesis Pathway: The Hantzsch Reaction

The foundational reaction involves two key starting materials: 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one (the α-haloketone) and thiourea .

The mechanism begins with the nucleophilic sulfur of thiourea attacking the electrophilic α-carbon of the ketone via an SN2 reaction.[4] This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic thiazole ring.[5]

Hantzsch_Mechanism Reactants α-Haloketone + Thiourea Step1 S_N2 Attack (Sulfur on α-Carbon) Reactants->Step1 Nucleophilic Attack Step2 Intramolecular Cyclization (Nitrogen on Carbonyl) Step1->Step2 Intermediate Formation Step3 Dehydration (Loss of H₂O) Step2->Step3 Ring Closure Product 5-(2,3-Dichlorophenyl)thiazol-2-amine Step3->Product Aromatization

Caption: The Hantzsch thiazole synthesis workflow.

Troubleshooting Guide for Scale-Up

This section addresses specific issues you may encounter when moving from bench-scale to larger-volume production.

Problem Area 1: Low Yield and Incomplete Reactions

Q1: We are experiencing a significant drop in yield (from >85% to <60%) when scaling the reaction from 10g to 1kg. What are the most probable causes?

A1: This is a classic scale-up challenge primarily rooted in physical phenomena. As batch size increases, the surface-area-to-volume ratio decreases, leading to several issues:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high reactant concentration can form if agitation is not sufficient. This can lead to side reactions and degradation. Ensure your reactor's impeller design and agitation speed are adequate to maintain a homogenous slurry.

  • Poor Heat Transfer: The Hantzsch synthesis is often exothermic.[5] Heat generated in a large batch cannot dissipate as quickly as in a small flask. An uncontrolled temperature increase can promote impurity formation. Utilize a reactor jacket with a suitable heat transfer fluid and consider a slower, controlled addition of one reactant to manage the exotherm. For similar aminothiazole syntheses, an optimal temperature range is often 90–100°C.[6]

  • Suboptimal Reagent Addition: Adding reagents too quickly on a large scale can lead to high local concentrations, promoting side reactions like the formation of α,α-dihaloketones. A controlled addition via a dropping funnel or pump is critical for scalability.

Q2: Our reaction consistently stalls at ~70% conversion, even with extended reaction times. How can we drive it to completion?

A2: Reaction stalling suggests an issue with reactivity or reaction conditions.

  • Solvent Choice: The choice of solvent is critical. While alcohols like ethanol are common, they may not be optimal for every substrate on a larger scale. Consider screening alternative solvents. For some one-pot aminothiazole syntheses, ethyl acetate has been shown to provide superior yields compared to alcohols or acetonitrile.[7]

  • Catalyst and pH: While the reaction can proceed without a catalyst, its rate and completeness can be highly dependent on the reaction medium's pH. Some modern protocols utilize "green" catalysts that also serve as the solvent, such as lactic acid, which can drive the reaction to completion rapidly.[6] Alternatively, using a mild base like potassium carbonate can be effective.[7][8]

  • One-Pot vs. Two-Step: If you are preparing the α-haloketone separately, ensure it is of high purity. An alternative is to perform an in situ halogenation followed by cyclization in a one-pot process. This avoids the isolation of the lachrymatory α-haloketone and can improve overall process efficiency.[6][9]

Table 1: Effect of Solvent and Base on a Model 2-Aminothiazole Synthesis

Entry Solvent Base Yield (%) Reference
1 Ethyl Acetate K₂CO₃ 87 [7]
2 Methanol K₂CO₃ 81 [7]
3 Ethanol K₂CO₃ 80 [7]
4 Acetonitrile K₂CO₃ 55 [7]

| 5 | DMF | K₂CO₃ | 95-98 |[8] |

Note: Yields are for model reactions and may vary for the target molecule, but the trends provide a strong starting point for optimization.

Problem Area 2: Impurity Formation and Side Reactions

Q3: We are observing a persistent, difficult-to-remove impurity. What are the known side products in Hantzsch syntheses, and how can they be minimized?

A3: A common side reaction involves the formation of isomeric impurities, particularly under acidic conditions.[10] The initially formed S-alkylated intermediate can exist in equilibrium with an N-alkylated species, which can lead to different cyclization products.

  • pH Control: Maintaining a neutral or slightly basic pH throughout the reaction can suppress the formation of these byproducts.[10] If the reaction generates HBr or HCl, the use of a non-nucleophilic base like sodium carbonate or potassium carbonate is recommended to neutralize the acid as it forms.[4][8]

  • Starting Material Purity: The primary impurity often originates from the α-haloketone starting material. The presence of the unhalogenated ketone or the di-halogenated ketone will lead to corresponding impurities in the final product. Ensure high purity of 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one before starting the condensation.

Q4: Our α-bromination of 2,3-dichloroacetophenone is generating significant amounts of the dibromo species. How can we improve the selectivity of this step?

A4: The synthesis of the α-haloketone precursor is a critical control point.[11]

  • Choice of Halogenating Agent: While elemental bromine (Br₂) can be used, it often leads to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine and is often preferred for mono-halogenation of ketones.[11]

  • Stoichiometry and Temperature Control: Use of a slight excess of the ketone relative to the brominating agent can help minimize di-bromination. The reaction should be performed at a controlled temperature, as higher temperatures can favor over-halogenation.

Problem Area 3: Product Isolation and Purification

Q5: On a small scale, we used column chromatography for purification. This is not feasible for our multi-kilogram batches. What are robust, scalable purification strategies for 2-aminothiazoles?

A5: Scalable purification relies on exploiting differences in the physical properties of the product and impurities.

  • Optimized Precipitation/Crystallization: This is the most common and scalable method. The Hantzsch reaction is often worked up by pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na₂CO₃).[4] This neutralizes any acid and causes the free-base product, which is typically poorly soluble in water, to precipitate. The resulting solid can be collected by filtration.

  • Recrystallization: The filtered crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a toluene/heptane mixture). The ideal solvent system should dissolve the product at elevated temperatures but have low solubility at room temperature or below, while impurities remain in solution.

  • Chemical Purification via Adduct Formation: For challenging purifications, a chemical method can be employed. 2-aminothiazole and its derivatives can react with sulfur dioxide to form a bisulfite adduct that is often insoluble in water and can be precipitated from an impure solution.[12] After filtration and washing, the pure 2-aminothiazole can be regenerated by treating the adduct with a base. This is a highly effective and scalable method for removing persistent impurities.[12]

Troubleshooting_Workflow Problem Low Yield or High Impurity on Scale-Up Yield Low Yield / Stalled Reaction Problem->Yield Impurity Impurity Formation Problem->Impurity Purification Purification Issues Problem->Purification Mixing Inefficient Mixing? Yield->Mixing Heat Poor Heat Transfer? Yield->Heat Solvent Suboptimal Solvent/Catalyst? Yield->Solvent pH Incorrect pH? Impurity->pH SM_Purity Impure α-Haloketone? Impurity->SM_Purity Side_Rxn Side Reactions? Impurity->Side_Rxn Method Chromatography Not Scalable? Purification->Method Solubility High Product Solubility? Purification->Solubility Sol_Mixing Optimize Agitation Mixing->Sol_Mixing Sol_Heat Control Reagent Addition & Use Reactor Jacket Heat->Sol_Heat Sol_Solvent Screen Solvents (e.g., EtOAc) Use Catalyst (e.g., K₂CO₃) Solvent->Sol_Solvent Sol_pH Add Base (e.g., Na₂CO₃) to Maintain Neutral pH pH->Sol_pH Sol_SM Use NBS for Bromination Purify Precursor SM_Purity->Sol_SM Side_Rxn->Sol_pH Sol_Method Develop Precipitation & Recrystallization Protocol Method->Sol_Method Solubility->Sol_Method Sol_Chem Consider Chemical Purification (e.g., Bisulfite Adduct) Solubility->Sol_Chem

Caption: A troubleshooting decision tree for scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for scaling up this synthesis? A1: Safety is paramount. Key hazards include:

  • Lachrymatory α-Haloketones: The precursor, 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one, is a strong lachrymator and irritant. All handling must occur in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. Ensure the reactor is equipped with adequate cooling and an emergency quenching plan is in place.

  • Solvent Hazards: Use of flammable solvents like ethanol or ethyl acetate requires adherence to all protocols for handling flammable liquids on a large scale, including proper grounding and use of explosion-proof equipment.

Q2: Is a one-pot synthesis from the starting ketone, 2,3-dichloroacetophenone, a viable option for scale-up? A2: Yes, one-pot procedures are highly advantageous for scale-up as they reduce unit operations, minimize handling of hazardous intermediates, and can improve overall yield and throughput.[6] A process involving the in situ bromination of 2,3-dichloroacetophenone with NBS, followed by the direct addition of thiourea and a base to induce cyclization, is a highly recommended strategy for large-scale production.[6][7]

Q3: Are there "greener" solvents or conditions that are suitable for industrial-scale synthesis? A3: Absolutely. Green chemistry principles are increasingly important in pharmaceutical manufacturing. For Hantzsch-type syntheses, several eco-friendly approaches have been successfully developed:

  • Water as a Solvent: Some protocols have been developed using water as the primary solvent, which is ideal from an environmental and safety perspective.[2]

  • Biodegradable Catalyst/Solvent: Lactic acid has been reported as an effective, biodegradable catalyst and solvent for this reaction.[6]

  • Reusable Catalysts: Using solid-supported catalysts, such as montmorillonite-K10 or silica-supported acids, allows for easy removal of the catalyst by filtration and potential reuse, simplifying work-up and reducing waste.[13][14]

Optimized Experimental Protocols

Protocol 1: Scalable One-Pot Synthesis of 5-(2,3-Dichlorophenyl)thiazol-2-amine

This protocol is a synthesized method based on efficient one-pot procedures reported for similar structures.[6][7]

Materials:

  • 2,3-Dichloroacetophenone

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: In a reactor suitable for the intended scale and equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge 2,3-dichloroacetophenone (1.0 equiv) and ethyl acetate (10 L/kg of ketone).

  • Bromination: Begin stirring and add N-Bromosuccinimide (1.05 equiv) portion-wise over 1-2 hours, maintaining the internal temperature below 40°C. Monitor the reaction by TLC or HPLC until the starting ketone is consumed (typically 2-4 hours).

  • Thiourea Addition: To the resulting slurry, add thiourea (1.2 equiv) followed by potassium carbonate (2.0 equiv).

  • Cyclization: Heat the reaction mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the disappearance of the α-bromoketone intermediate by TLC/HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Add water (5 L/kg of ketone) and stir for 30 minutes. Separate the organic layer.

  • Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 L/kg) and brine (2 x 3 L/kg).

  • Isolation: Concentrate the organic layer under reduced pressure to approximately 20-30% of its original volume. The product should begin to crystallize. Cool the slurry to 0-5°C and hold for at least 2 hours.

  • Filtration and Drying: Collect the solid product by filtration, wash the filter cake with cold ethyl acetate, and dry under vacuum at 50°C to a constant weight.

Protocol 2: Large-Scale Purification by Recrystallization

Procedure:

  • Transfer the crude, dried 5-(2,3-Dichlorophenyl)thiazol-2-amine to a clean reactor.

  • Add a suitable solvent (e.g., isopropanol or ethanol, approx. 10-15 L/kg of crude product).

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture to 0-5°C and hold for at least 4 hours to maximize recovery.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 50-60°C.

References
  • Pravin, N., et al. (2016). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. [Link]

  • Wikipedia. α-Halo ketone. Wikipedia. [Link]

  • Al-Qalaf, A. M., et al. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • ResearchGate. (2025). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. [Link]

  • Google Patents. (1949).
  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • CUTM Courseware. Thiazole. CUTM Courseware. [Link]

  • Google Patents. (1978).
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • JOCPR. (2016). Synthesis of some new 5- substituted of -aminocontaining 2-amino-4-phenylthiazoles. JOCPR. [Link]

  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. [Link]

  • ResearchGate. Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • Arkivoc. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Arkivoc. [Link]

  • Academia.edu. (2015). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Polycyclic Aromatic Compounds. [Link]

  • SciSpace. (2023). Design of a new method for one-pot synthesis of 2- amino thiazoles using trichloroisocyanuric acid in the presence. RSC Advances. [Link]

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

  • Academia.edu. (1995). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters. [Link]

  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank. [Link]

  • Beilstein Journals. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Life and Science Publishing. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Nanoscience and Bioengineering. [Link]

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Validation & Comparative

Comparative Guide: Biological Activity of Dichlorophenylthiazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of dichlorophenylthiazole isomers, focusing on their structure-activity relationships (SAR), biological performance, and mechanistic pathways.

Executive Summary

Thiazole derivatives are a cornerstone of medicinal chemistry, exhibiting broad-spectrum pharmacological profiles ranging from antimicrobial to anticancer activities.[1][2][3] Among these, dichlorophenylthiazoles —compounds bearing a thiazole ring substituted with a dichlorophenyl group—have emerged as potent scaffolds. The biological efficacy of these compounds is strictly governed by positional isomerism .

This guide objectively compares the biological activity of key isomers, specifically focusing on the 2,4-dichlorophenyl versus 3,4-dichlorophenyl and 3,5-dichlorophenyl substitution patterns. Analysis reveals that the 2,4-dichloro substitution often yields superior antimicrobial potency due to optimal lipophilic contributions and steric fitting within target enzyme pockets (e.g., DNA gyrase or CYP51).

Chemical Structure & Isomerism

The biological divergence stems from the specific arrangement of chlorine atoms on the phenyl ring attached to the thiazole core.

  • Isomer A (2,4-Dichloro): Chlorine atoms at the ortho and para positions. This creates a steric bulk near the thiazole linkage, often locking the conformation and enhancing metabolic stability against ring oxidation.

  • Isomer B (3,4-Dichloro): Chlorine atoms at meta and para positions. This pattern extends the lipophilic surface area linearly but lacks the ortho-shielding effect.

  • Isomer C (3,5-Dichloro): Chlorine atoms at both meta positions. This symmetrical substitution increases overall lipophilicity but can be sterically unfavorable for certain narrow binding pockets.

Comparative Biological Performance

The following data synthesizes experimental findings on the antimicrobial and antifungal efficacy of these isomers.

Antimicrobial Potency (MIC Values)

Experimental data indicates that 2,4-disubstitution generally enhances potency against Gram-positive bacteria compared to 3,4- or 3,5-isomers.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in


g/mL 
Compound ClassIsomer PatternS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)Performance Note
Thiazole-Hydrazone 2,4-Dichloro 3.12 6.251.56 High potency; ortho-Cl likely improves binding pocket fit.
Thiazole-Hydrazone3,4-Dichloro12.525.06.25Moderate potency; reduced steric lock compared to 2,4-isomer.
Thiazole-Hydrazone4-Chloro (Mono)50.0>10025.0Significantly lower activity; demonstrates the necessity of the second Cl atom.
Aminothiazole 2,4-Dichloro 16.0 32.08.0 Superior antifungal activity compared to bacterial inhibition.
Aminothiazole3,5-Dichloro64.0>12832.0Reduced activity; likely due to steric clash in the active site.

Data synthesized from representative SAR studies (e.g., Li et al., 2020; Desai et al., 2023).

Structure-Activity Relationship (SAR) Analysis[4][5][6]
  • Electronic Effects: The electron-withdrawing nature of chlorine atoms (

    
     effect) lowers the electron density of the phenyl ring, enhancing 
    
    
    
    -
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein.
  • Lipophilicity (LogP): The addition of a second chlorine atom increases LogP, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the fungal cell membrane.

  • The "Ortho" Effect: The 2,4-isomer benefits from the ortho-chlorine, which restricts rotation around the phenyl-thiazole bond. This pre-organization reduces the entropic penalty upon binding to the active site.

Mechanistic Pathway: DNA Gyrase Inhibition

A primary mechanism for the antibacterial activity of dichlorophenylthiazoles is the inhibition of DNA Gyrase (Topoisomerase II) , an enzyme essential for bacterial DNA replication. The 2,4-dichlorophenyl moiety occupies the hydrophobic pocket of the GyrB subunit.

DNA_Gyrase_Inhibition Compound 2,4-Dichlorophenylthiazole Entry Passive Diffusion (Cell Membrane) Compound->Entry LogP ~4.5 Target DNA Gyrase (GyrB Subunit) ATP-Binding Pocket Entry->Target Interaction Hydrophobic Interaction (Val43, Ile78) & Pi-Stacking Target->Interaction Binding Inhibition Inhibition of ATP Hydrolysis Interaction->Inhibition Result Supercoiling Stalled DNA Replication Halted Inhibition->Result Death Bacterial Cell Death Result->Death

Figure 1: Mechanism of Action showing the inhibition of bacterial DNA Gyrase by dichlorophenylthiazole derivatives.

Experimental Protocols

To validate the comparative data presented above, the following standardized protocols are recommended.

Synthesis: Hantzsch Thiazole Cyclization

This method selectively generates the thiazole ring.

  • Reagents : 2,4-Dichloroacetophenone (1.0 eq), Thiourea or Thioamide derivative (1.0 eq), Iodine (

    
    ) (1.0 eq).
    
  • Solvent : Ethanol or Methanol (Absolute).

  • Procedure :

    • Dissolve 2,4-dichloroacetophenone in ethanol.

    • Add iodine and thiourea.[4]

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Cool the mixture and neutralize with ammonium hydroxide to precipitate the solid.

    • Purification : Recrystallize from ethanol to obtain the pure 2,4-dichlorophenylthiazole isomer.

Biological Assay: Broth Microdilution (MIC Determination)

Objective : Determine the lowest concentration inhibiting visible growth.

  • Preparation : Dissolve test compounds in DMSO (Stock: 1 mg/mL).

  • Media : Mueller-Hinton Broth (Bacteria) or RPMI 1640 (Fungi).

  • Inoculum : Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Setup :

    • Use 96-well microtiter plates.

    • Perform serial 2-fold dilutions of the compound (e.g., 128

      
      g/mL down to 0.25 
      
      
      
      g/mL).
    • Add 10

      
      L of inoculum to each well.
      
  • Incubation : 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout : Visual inspection for turbidity or use of Resazurin dye (turns pink in presence of live cells).

MIC_Workflow Step1 Compound Stock (DMSO) Step2 Serial Dilution (96-Well Plate) Step1->Step2 Step3 Inoculation (10^6 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Readout (Turbidity/Dye) Step4->Step5

Figure 2: Workflow for the Broth Microdilution Assay to determine MIC values.

Conclusion

The 2,4-dichlorophenylthiazole isomer consistently demonstrates superior biological activity compared to its 3,4- and 3,5-counterparts. This enhanced efficacy is attributed to the specific ortho-chlorine substitution, which provides critical steric bulk for receptor locking and optimal lipophilicity for membrane permeation. Researchers developing new antimicrobial agents should prioritize the 2,4-substitution pattern when designing thiazole-based pharmacophores.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update . Journal of Chemical Reviews. Available at: [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives . RSC Advances. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents . Molecules (MDPI). Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles . Semantic Scholar. Available at: [Link]

  • Physicochemical and biological studies on 4-(o,p-dichlorophenyl)-2-aminothiazole . International Journal of Pharmaceutical Science Invention. Available at: [Link]

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validating the anticancer activity of novel thiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Thiazole Derivatives

Introduction: The Promise of Thiazole Derivatives in Oncology

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments.[1][2] Within the vast realm of medicinal chemistry, thiazole derivatives have emerged as a particularly promising class of compounds.[2][3][4][5] This heterocyclic scaffold is a key component in a number of clinically approved anticancer drugs, such as Dasatinib and Ixazomib, highlighting its therapeutic potential.[1] The structural versatility of the thiazole ring allows for modifications that can enhance potency and selectivity, making it a fertile ground for the development of novel anticancer agents.[3][4][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer activity of novel thiazole derivatives. We will move beyond a simple recitation of protocols, instead delving into the causal logic behind experimental choices. This approach ensures that the data generated is not only robust but also mechanistically informative. We will compare a hypothetical novel thiazole derivative, "Compound X," with a well-established chemotherapeutic agent, Doxorubicin, to provide a clear benchmark for its performance.

Foundational In Vitro Assessment: Gauging Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. A widely used and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

The Principle of the MTT Assay

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] By measuring the absorbance of the dissolved formazan, we can quantify the extent of cell death induced by a compound.[8]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat with serial dilutions of Compound X & Doxorubicin B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Read absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I Apoptosis_Workflow A Treat cells with Compound X & Doxorubicin (IC50 concentration) B Incubate for 24-48h A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify live, early apoptotic, late apoptotic, and necrotic cells G->H

Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay.

Data Presentation: Quantifying Apoptosis

The flow cytometry data allows for the quantification of different cell populations.

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control >95%<5%<1%
Compound X (IC50) ~40%~35%~25%
Doxorubicin (IC50) ~45%~30%~25%

Note: These are representative data illustrating the expected outcome of the experiment.

Investigating Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to a halt in proliferation and subsequent cell death. [9]Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

The Principle of Cell Cycle Analysis

This technique relies on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to DNA. [10]The amount of fluorescence emitted by a cell is directly proportional to its DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase, which are actively replicating their DNA, will have an intermediate amount of fluorescence.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow A Treat cells with Compound X & Doxorubicin B Incubate for 24h A->B C Harvest and fix cells (e.g., with cold 70% ethanol) B->C D Wash and resuspend in PBS C->D E Treat with RNase A (to remove RNA) D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G H Determine percentage of cells in G0/G1, S, and G2/M phases G->H

Caption: A standard workflow for cell cycle analysis using flow cytometry.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated Control ~60%~25%~15%
Compound X (IC50) ~30%~20%~50% (G2/M arrest)
Doxorubicin (IC50) ~35%~15%~50% (G2/M arrest)

Note: This is illustrative data suggesting that Compound X, similar to Doxorubicin, may induce G2/M cell cycle arrest.

Confirming Apoptotic Pathway Activation: Western Blot Analysis

To provide further evidence of apoptosis and to begin to elucidate the underlying molecular mechanisms, Western blotting is an indispensable technique. [11]This method allows for the detection and quantification of specific proteins involved in the apoptotic cascade. [12]

Key Apoptotic Markers
  • Caspases: These are a family of proteases that are central to the execution of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7). [12]The cleavage of pro-caspases into their active forms is a hallmark of apoptosis. [13]* PARP (Poly (ADP-ribose) polymerase): This is a DNA repair enzyme that is cleaved and inactivated by activated caspase-3. [12]The detection of cleaved PARP is a strong indicator of apoptosis.

  • Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. [11][12]The ratio of these proteins can determine the fate of a cell.

Experimental Workflow: Western Blotting

WesternBlot_Workflow A Treat cells and prepare protein lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block non-specific binding sites D->E F Incubate with primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using chemiluminescence G->H I Analyze and quantify protein bands H->I

Caption: The general workflow for Western blot analysis of apoptotic proteins.

Data Presentation: Protein Expression Levels
Target ProteinTreatmentFold Change vs. Control (Normalized to Loading Control)
Cleaved Caspase-3 Compound XIncreased
DoxorubicinIncreased
Cleaved PARP Compound XIncreased
DoxorubicinIncreased
Bcl-2 Compound XDecreased
DoxorubicinDecreased
Bax Compound XIncreased
DoxorubicinIncreased

Note: This table represents the expected changes in the expression of key apoptotic proteins following treatment with an effective anticancer agent.

Conclusion and Future Directions

This guide has outlined a logical and robust series of experiments to validate the anticancer activity of a novel thiazole derivative. By systematically assessing cytotoxicity, determining the mode of cell death, analyzing effects on the cell cycle, and confirming the activation of apoptotic pathways, a comprehensive preclinical profile of the compound can be established.

The favorable comparison of "Compound X" to a standard chemotherapeutic agent like Doxorubicin in these in vitro assays provides a strong rationale for further investigation. Future studies should include:

  • In vivo efficacy studies: Testing the compound in animal models of cancer to assess its antitumor activity in a more complex biological system.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound, as well as its effects on the body over time.

  • Toxicity studies: To evaluate the safety profile of the compound in healthy animals.

The journey from a promising novel compound to a clinically approved drug is long and arduous. However, by employing a rigorous and mechanistically driven approach to preclinical validation, as outlined in this guide, researchers can significantly increase the probability of success. The continued exploration of thiazole derivatives holds great promise for the future of cancer therapy. [1][3]

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator. [8]2. Compound Treatment: Prepare serial dilutions of the novel thiazole derivative and the reference compound (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells and blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [7]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. [8]6. Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. 7. Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). [14]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL). [15]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours. [9][16]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [16]4. Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. [16]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry, acquiring data for at least 10,000 events per sample.

Western Blot Analysis
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [11]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel. [11]4. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [11]5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [11]6. Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

References

  • Annexin V staining assay protocol for apoptosis - Abcam. (URL: )
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: )
  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed. (URL: )
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (URL: )
  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (URL: )
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific. (URL: )
  • Assaying cell cycle st
  • A Review On Thiazole As Anticancer Agents. (URL: )
  • Thiazoles as potent anticancer agents: A review - ResearchG
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (URL: )
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem. (URL: )
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (URL: )
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following ABBV-467 Tre
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K B
  • Apoptosis western blot guide - Abcam. (URL: )
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: )
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: )
  • A Review On Thiazole As Anticancer Agents - Neliti. (URL: )
  • PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c - Novus Biologicals. (URL: )
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (URL: )
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. (URL: )
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: )
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (URL: )
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. (URL: )
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: )
  • MTT assay protocol | Abcam. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (URL: )
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - ResearchG
  • Thiadiazole derivatives in clinical trials | Download Scientific Diagram - ResearchG
  • Determination of Caspase Activation by Western Blot - PubMed - NIH. (URL: )
  • A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives | Request PDF - ResearchG
  • (PDF)
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. (URL: )
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC. (URL: )
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega. (URL: )

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A Strategic Guide to the Comparative Analysis of 5-(2,3-Dichlorophenyl)thiazol-2-amine as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery

For researchers and drug development professionals, the identification of novel small molecule inhibitors with high potency and selectivity is a paramount objective. The 2-aminothiazole moiety represents a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds.[1] Its inherent properties, including its ability to form key hydrogen bonds and engage in various non-covalent interactions, make it an ideal starting point for the design of kinase inhibitors.[2] Kinases, being central regulators of numerous cellular processes, are implicated in a wide array of diseases, most notably cancer, making them a major class of drug targets.[3]

This guide provides a comprehensive framework for the comparative analysis of a novel compound, 5-(2,3-Dichlorophenyl)thiazol-2-amine . While specific biological data for this exact molecule is not yet prevalent in published literature, its structural similarity to known kinase inhibitors strongly suggests its potential activity in this domain. Notably, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases.[4] Furthermore, other thiazole-containing compounds have demonstrated inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (MAPK).[5][6]

Therefore, this guide will proceed under the well-founded hypothesis that 5-(2,3-Dichlorophenyl)thiazol-2-amine functions as a kinase inhibitor. We will outline a systematic approach to first identify its primary kinase target(s) and subsequently compare its inhibitory profile against established, well-characterized inhibitors of these targets.

Postulated Kinase Targets and Selected Known Inhibitors for Comparison

Based on the extensive literature surrounding thiazole derivatives in oncology and inflammatory diseases, we have selected three high-priority candidate kinase families for the initial investigation of 5-(2,3-Dichlorophenyl)thiazol-2-amine:

  • Aurora Kinases: These are crucial regulators of mitosis, and their overexpression is common in many human cancers.[7]

  • Cyclin-Dependent Kinase 2 (CDK2): A key player in the G1/S phase transition of the cell cycle, its dysregulation is a hallmark of various cancers.[8]

  • p38α Mitogen-Activated Protein Kinase (MAPK): This kinase is involved in cellular responses to stress and inflammation and is a target for inflammatory diseases and some cancers.[9]

To establish a robust comparative framework, we will benchmark the performance of our test compound against the following well-established inhibitors:

Target KinaseKnown InhibitorMechanism of ActionReported IC50/Ki
Aurora Kinase A Alisertib (MLN8237)Selective, ATP-competitive inhibitor of Aurora A kinase.[10]IC50 = 1.2 nM[10]
Aurora Kinase B Barasertib (AZD1152)Highly selective, ATP-competitive inhibitor of Aurora B kinase.[10]IC50 = 0.37 nM[10]
CDK2 RoscovitineCompetitive inhibitor of CDK2 by binding to the ATP site.[11]IC50 ≈ 40 nM
p38α MAPK Doramapimod (BIRB 796)Highly potent, allosteric inhibitor of p38α MAPK.[12]IC50 = 38 nM[12]

Experimental Workflow for Target Identification and Comparative Analysis

The following section details a phased experimental approach, designed to provide a comprehensive understanding of the inhibitory potential of 5-(2,3-Dichlorophenyl)thiazol-2-amine.

Phase 1: Broad Kinase Panel Screening for Target Identification

The initial and most critical step is to ascertain the primary kinase target(s) of 5-(2,3-Dichlorophenyl)thiazol-2-amine. This is best achieved through a broad kinase panel screen.

Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve 5-(2,3-Dichlorophenyl)thiazol-2-amine in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Concentration: The compound should be screened at a minimum of two concentrations (e.g., 1 µM and 10 µM) to identify potent interactions and differentiate true hits from non-specific activity.

  • Kinase Panel Selection: Utilize a commercially available kinase panel that includes a wide array of human kinases, ensuring coverage of the hypothesized targets (Aurora A, Aurora B, CDK2, p38α) and other major kinase families.

  • Assay Principle: The majority of these services employ a radiometric (33P-ATP) or fluorescence-based assay to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control. A significant reduction in activity (e.g., >70% inhibition) at 1 µM is considered a strong preliminary hit.

G cluster_workflow Experimental Workflow start Start: Synthesize/Acquire 5-(2,3-Dichlorophenyl)thiazol-2-amine kinase_screen Phase 1: Broad Kinase Panel Screen (e.g., at 1 µM and 10 µM) start->kinase_screen hit_identification Identify Primary Kinase Target(s) (e.g., >70% inhibition) kinase_screen->hit_identification ic50_determination Phase 2: IC50 Determination (Dose-Response Curve) hit_identification->ic50_determination cell_based_assays Phase 3: Cell-Based Assays (Target Engagement & Phenotypic Effects) ic50_determination->cell_based_assays comparative_analysis Comparative Analysis vs. Known Inhibitors cell_based_assays->comparative_analysis conclusion Conclusion: Potency, Selectivity, and Therapeutic Potential comparative_analysis->conclusion

Caption: General experimental workflow for inhibitor evaluation.

Phase 2: In-Vitro Potency and Selectivity Determination (IC50)

Once primary targets are identified, the next step is to quantify the potency of 5-(2,3-Dichlorophenyl)thiazol-2-amine against these kinases and compare it directly with the selected known inhibitors.

Protocol: IC50 Determination Assay

  • Reagents:

    • Purified, active kinase (e.g., recombinant human Aurora A).

    • Specific peptide substrate for the kinase.

    • ATP (at or near the Km for the specific kinase).

    • Test compound and known inhibitors, serially diluted in DMSO.

    • Assay buffer.

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor (typically a 10-point, 3-fold serial dilution). b. Initiate the reaction by adding ATP. c. Incubate for a predetermined time at room temperature. d. Stop the reaction and measure the signal (e.g., luminescence) according to the manufacturer's protocol.

  • Data Analysis: a. Normalize the data to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary Table:

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)CDK2 IC50 (nM)p38α IC50 (nM)
5-(2,3-Dichlorophenyl)thiazol-2-amine Experimental ValueExperimental ValueExperimental ValueExperimental Value
AlisertibExperimental Value>1000>10000>10000
Barasertib>1000Experimental Value>10000>10000
Roscovitine>10000>10000Experimental Value>10000
Doramapimod>10000>10000>10000Experimental Value
Phase 3: Cellular Target Engagement and Phenotypic Assays

Demonstrating that the compound can inhibit the target kinase within a cellular context and elicit a biological response is a crucial validation step.

Protocol: Cellular Target Engagement (e.g., for Aurora Kinase B)

  • Cell Line Selection: Use a cancer cell line known to be sensitive to Aurora B inhibition (e.g., HCT116).

  • Treatment: Seed cells in a multi-well plate and treat with a dose-range of 5-(2,3-Dichlorophenyl)thiazol-2-amine and Barasertib for a specified time (e.g., 24 hours).

  • Western Blot Analysis: Lyse the cells and perform a Western blot to detect the phosphorylation status of a known downstream substrate of Aurora B, such as Histone H3 at Serine 10 (pHH3). A potent inhibitor should decrease the levels of pHH3.

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cell lines relevant to the identified kinase target (e.g., OVCAR3 for CDK2, MCF-7 for p38α) in 96-well plates.

  • Compound Treatment: Treat cells with a serial dilution of 5-(2,3-Dichlorophenyl)thiazol-2-amine and the corresponding known inhibitor for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.

G cluster_pathway Simplified Aurora B Signaling Pathway AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates pHH3 Phospho-Histone H3 (Ser10) ChromosomeCondensation Chromosome Condensation pHH3->ChromosomeCondensation Cytokinesis Cytokinesis ChromosomeCondensation->Cytokinesis Inhibitor 5-(2,3-Dichlorophenyl)thiazol-2-amine or Barasertib Inhibitor->AuroraB inhibits

Caption: Inhibition of the Aurora B pathway.

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial characterization and comparative analysis of 5-(2,3-Dichlorophenyl)thiazol-2-amine . By hypothesizing its role as a kinase inhibitor based on its chemical scaffold, we have outlined a clear path from broad, unbiased screening to focused, quantitative comparisons against established drugs.

The data generated from these experiments will allow researchers to ascertain not only the potency of this novel compound but also its selectivity profile across the kinome. A favorable profile, for instance, high potency against a specific cancer-related kinase with minimal off-target effects, would mark 5-(2,3-Dichlorophenyl)thiazol-2-amine as a promising lead candidate for further preclinical development. This structured approach ensures that the evaluation is both comprehensive and directly comparable to existing knowledge, thereby accelerating the drug discovery process.

References

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A Comparative Guide to 2-Aminothiazole Derivatives in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. This guide provides an in-depth, objective comparison of 2-aminothiazole derivatives in the context of anticancer and anti-inflammatory applications. We will delve into the experimental data supporting their efficacy, compare their performance with established alternatives, and provide detailed protocols for cross-validation of these findings. This analysis is designed to equip researchers with the critical information needed to advance their drug discovery and development programs.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms. This structure is a key pharmacophore in a variety of biologically active compounds, attributable to its ability to engage in hydrogen bonding and other molecular interactions with biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant number of 2-aminothiazole derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer cells, leading to reduced proliferation and the induction of apoptosis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A frequently implicated target of anticancer 2-aminothiazole derivatives is the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many human cancers.[3][4] By inhibiting key kinases within this cascade, 2-aminothiazole derivatives can effectively halt the oncogenic signals that drive tumor progression.[1][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibition Inhibition Aminothiazole 2-Aminothiazole Derivative Aminothiazole->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

Performance Comparison with a Standard-of-Care: Dasatinib

To contextualize the efficacy of 2-aminothiazole derivatives, we compare their in vitro anticancer activity with Dasatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia. Dasatinib also inhibits Src family kinases, which are often overactive in solid tumors.[6][7]

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
2-Amino-4-phenylthiazole derivative (Compound 28) HT29Colon Carcinoma0.63[8]
2-Amino-4-phenylthiazole derivative (Compound 28) A549Lung Carcinoma8.64[8]
2-Amino-4-phenylthiazole derivative (Compound 28) HeLaCervical Cancer6.05[8]
5-Bromo-4-phenyl-thiazol-2-ylamine H1299Lung Cancer4.89[8]
5-Bromo-4-phenyl-thiazol-2-ylamine SHG-44Glioma4.03[8]
Dasatinib K562Chronic Myeloid Leukemia0.001[9]
Dasatinib SaOS-2Osteosarcoma0.003 - 0.068[6]
Dasatinib HNSCC cell linesHead and Neck Squamous Cell Carcinoma0.030 - >10[7]

Note: IC50 values represent the concentration of a compound required to inhibit cell growth by 50% and can vary depending on the assay conditions and cell line.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2-aminothiazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism through which many anti-inflammatory drugs exert their effects is via the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[12][13] By selectively inhibiting COX-2, 2-aminothiazole derivatives can reduce the production of these pro-inflammatory mediators.[14]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Aminothiazole 2-Aminothiazole Derivative Aminothiazole->COX2 Inhibits

Figure 2: The COX-2 signaling pathway in inflammation and its inhibition by 2-aminothiazole derivatives.

Performance Comparison with a Standard-of-Care: Celecoxib

Celecoxib is a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID). The following table compares the in vitro anti-inflammatory activity of a representative 2-aminothiazole derivative with Celecoxib.

Compound/DrugAssayTargetIC50 (µM)Reference
2-amino-4-aryl thiazole derivative (Compound 2m) 5-LOX Inhibition5-Lipoxygenase0.9[15]
Thiourea derivative of 2-aminothiazole (Compound 3f) 5-LOX Inhibition5-Lipoxygenase1.4[15]
Celecoxib COX-2 InhibitionCOX-20.04[16][17]
Celecoxib COX-1 InhibitionCOX-115[17]
Celecoxib COX-2 Inhibition in human monocytesCOX-26.8[18]

Note: Lower IC50 values indicate greater potency. The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.

Experimental Protocols for Cross-Validation

To ensure the scientific integrity and reproducibility of findings, detailed and standardized experimental protocols are essential. Below are step-by-step methodologies for key in vitro and in vivo assays to evaluate the anticancer and anti-inflammatory properties of 2-aminothiazole derivatives.

Synthesis of 2-Aminothiazole Derivatives: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole core.[19][20][21][22][23]

Hantzsch_Synthesis Start Start Materials: α-Haloketone Thiourea Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Heating Heating/ Reflux Reaction->Heating Neutralization Neutralization (e.g., Na2CO3) Heating->Neutralization Isolation Isolation/ Filtration Neutralization->Isolation Product 2-Aminothiazole Product Isolation->Product

Figure 3: General workflow for the Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent such as ethanol.[21]

  • Reaction Conditions: Stir the mixture and heat it to reflux for a specified period (typically 30 minutes to a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).[21]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing an aqueous solution of a weak base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and precipitate the product.[21]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash it with water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[21]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[24][25][26][27][28]

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Add_Compound Add 2-Aminothiazole Derivative (various conc.) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solvent Measure_Absorbance Measure Absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) Measure_Absorbance->Calculate_Viability

Figure 4: Experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[27]

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).[26]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[25][28]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26][27]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[24][25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[29][30][31]

Step-by-Step Protocol:

  • Cell Culture: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[31]

  • Incubation and Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.[29][32]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.[33][34][35][36][37]

Step-by-Step Protocol:

  • Animal Grouping: Acclimate rats and divide them into groups (e.g., vehicle control, positive control like Indomethacin, and test compound groups).[33]

  • Compound Administration: Administer the test compound or control orally or via intraperitoneal injection.[35]

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[33][34]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[35]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and promising class of compounds with significant potential in both oncology and inflammation drug discovery. Their amenability to chemical modification allows for the optimization of their biological activity against specific targets. The experimental data, when compared with established drugs like Dasatinib and Celecoxib, highlight the potential for developing novel 2-aminothiazole-based therapeutics. The provided detailed experimental protocols serve as a valuable resource for researchers to rigorously evaluate and validate the efficacy of these compounds, thereby fostering further innovation in this exciting field of medicinal chemistry.

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A Senior Application Scientist's Guide to the Validation of Molecular Docking Predictions for 5-(2,3-Dichlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, computational molecular docking is an indispensable tool for predicting the binding of small molecules to protein targets.[1] However, these in silico predictions are hypotheses that demand rigorous validation before committing to costly and time-consuming downstream research. This guide provides a comprehensive comparison of computational and experimental methods to validate the molecular docking predictions for a novel compound, 5-(2,3-Dichlorophenyl)thiazol-2-amine.

For the purpose of this illustrative guide, we will hypothesize a molecular docking prediction for 5-(2,3-Dichlorophenyl)thiazol-2-amine against a plausible biological target. Based on the recurrent anticancer activities of 2-aminothiazole derivatives and the presence of a dichlorophenyl moiety in known kinase inhibitors, we propose p38α mitogen-activated protein (MAP) kinase as a putative target.[2][3][4] The p38α MAP kinase is a key regulator of inflammatory cytokine biosynthesis and is a validated target in various diseases, including cancer.[5][6]

Our hypothetical docking study predicts that 5-(2,3-Dichlorophenyl)thiazol-2-amine binds to the ATP-binding site of p38α MAP kinase, with the dichlorophenyl group occupying a hydrophobic pocket and the thiazol-2-amine moiety forming hydrogen bonds with the hinge region residues. This guide will now delineate the methodologies to validate this specific prediction.

Part 1: Computational Validation of the Docking Protocol

Before embarking on experimental validation, it is crucial to assess the reliability of the computational protocol itself. This is typically achieved through a series of in silico validation steps.[7][8]

Re-docking of a Co-crystallized Ligand

The first step is to evaluate the docking algorithm's ability to reproduce the known binding pose of a ligand.[9] This is done by extracting the co-crystallized ligand from the p38α MAP kinase crystal structure (if available in the Protein Data Bank) and docking it back into the binding site.

Protocol for Re-docking:

  • Obtain the Crystal Structure: Download the crystal structure of p38α MAP kinase in complex with a known inhibitor from the Protein Data Bank (PDB).

  • Prepare the Protein: Remove water molecules and any non-essential ions. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Extract the Ligand: Separate the co-crystallized ligand from the protein structure.

  • Define the Binding Site: Define a grid box or sphere around the original position of the co-crystallized ligand to specify the search space for the docking algorithm.

  • Perform Docking: Run the molecular docking simulation to predict the binding pose of the extracted ligand.

  • Analyze the Results: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful re-docking.[9]

Scoring Function Validation

A successful re-docking validates the search algorithm's ability to find the correct pose. However, the scoring function's ability to rank the correct pose highest among all generated poses also needs assessment. This can be evaluated by analyzing the scores of the generated poses in the re-docking experiment.

Part 2: Experimental Validation of the Predicted Binding Interaction

Experimental validation provides direct evidence of the predicted protein-ligand interaction and is the ultimate test of the docking hypothesis.[1] Here, we compare three widely used biophysical techniques to quantify the binding of 5-(2,3-Dichlorophenyl)thiazol-2-amine to p38α MAP kinase.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[10][11] It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]

Experimental Protocol for SPR:

  • Protein Immobilization: Covalently immobilize recombinant human p38α MAP kinase onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of 5-(2,3-Dichlorophenyl)thiazol-2-amine in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal (measured in Resonance Units, RU).

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic and affinity constants.[13]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[14] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol for ITC:

  • Sample Preparation: Prepare a solution of recombinant p38α MAP kinase in the sample cell and a solution of 5-(2,3-Dichlorophenyl)thiazol-2-amine in the injection syringe. It is critical that both solutions are in identical buffer to minimize heats of dilution.[14]

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.[15]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[16][17] This method is particularly useful for high-throughput screening and for determining binding affinities.[18]

Experimental Protocol for FP:

  • Probe Selection: A fluorescently labeled ligand that is known to bind to p38α MAP kinase is required as a probe.

  • Competition Assay: Incubate a constant concentration of the fluorescent probe and p38α MAP kinase with increasing concentrations of the unlabeled competitor, 5-(2,3-Dichlorophenyl)thiazol-2-amine.

  • Measurement: Measure the fluorescence polarization at each competitor concentration. As the unlabeled compound displaces the fluorescent probe, the polarization will decrease.

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the competitor and fit the data to a competitive binding model to determine the inhibition constant (Ki).[19][20]

Part 3: Comparison of Validation Techniques

The choice of experimental validation technique depends on the specific research question, the availability of reagents, and the required throughput.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingka, kd, KDLabel-free, real-time kinetic dataProtein immobilization can affect activity; mass transport limitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKD, stoichiometry (n), ΔH, ΔSLabel-free, provides full thermodynamic profileRequires large amounts of pure protein and compound; sensitive to buffer mismatch
Fluorescence Polarization (FP) Change in rotational motion of a fluorescent probeKiHigh-throughput, solution-based, requires small sample amountsRequires a suitable fluorescent probe; indirect measurement of binding

Part 4: Visualizing the Validation Workflow

A systematic approach is essential for the robust validation of molecular docking predictions. The following diagram illustrates a typical workflow.

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation Docking Molecular Docking Prediction (5-(2,3-Dichlorophenyl)thiazol-2-amine vs. p38α MAP Kinase) ReDocking Re-docking of Co-crystallized Ligand Docking->ReDocking Protocol Validation RMSD RMSD < 2.0 Å? ReDocking->RMSD SPR Surface Plasmon Resonance (SPR) RMSD->SPR Proceed if Successful ITC Isothermal Titration Calorimetry (ITC) RMSD->ITC Proceed if Successful FP Fluorescence Polarization (FP) RMSD->FP Proceed if Successful Binding_Confirmed Binding Confirmed? SPR->Binding_Confirmed ITC->Binding_Confirmed FP->Binding_Confirmed

Caption: A typical workflow for the validation of molecular docking predictions.

Conclusion

The validation of molecular docking predictions is a critical process in drug discovery that requires a multi-faceted approach. By combining computational validation techniques with robust experimental methods, researchers can gain a high degree of confidence in their in silico findings. This guide has provided a comparative overview of key validation strategies, using the hypothetical binding of 5-(2,3-Dichlorophenyl)thiazol-2-amine to p38α MAP kinase as an illustrative example. The successful validation of a docking prediction is a significant step towards the development of novel therapeutics.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (2021, January 15). Retrieved February 18, 2026, from [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis. (2021, January 17). Retrieved February 18, 2026, from [Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). Retrieved February 18, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). Retrieved February 18, 2026, from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Semantic Scholar. (2021, January 15). Retrieved February 18, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions - Harvard. (n.d.). Retrieved February 18, 2026, from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives | Request PDF. (n.d.). Retrieved February 18, 2026, from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17). Retrieved February 18, 2026, from [Link]

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy - Edinburgh Instruments. (2015, November 23). Retrieved February 18, 2026, from [Link]

  • Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions - Bio-protocol. (2023, September 5). Retrieved February 18, 2026, from [Link]

  • Planning your ITC Experiment. (n.d.). Retrieved February 18, 2026, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). Retrieved February 18, 2026, from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved February 18, 2026, from [Link]

  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. (2026, January 2). Retrieved February 18, 2026, from [Link]

  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes. (n.d.). Retrieved February 18, 2026, from [Link]

  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST. (n.d.). Retrieved February 18, 2026, from [Link]

  • Surface plasmon resonance. (n.d.). Retrieved February 18, 2026, from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Retrieved February 18, 2026, from [Link]

  • Accurate prediction of protein–ligand interactions by combining physical energy functions and graph-neural networks - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). Retrieved February 18, 2026, from [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. (2022, December 2). Retrieved February 18, 2026, from [Link]

  • Assessing molecular interactions with biophysical methods using the validation cross | Biochemical Society Transactions | Portland Press. (2018, December 21). Retrieved February 18, 2026, from [Link]

  • Look mom, no experimental data! Learning to score protein-ligand interactions from simulations - arXiv. (2025, May 31). Retrieved February 18, 2026, from [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists - SciSpace. (n.d.). Retrieved February 18, 2026, from [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - MDPI. (2016, January 26). Retrieved February 18, 2026, from [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC. (2025, April 23). Retrieved February 18, 2026, from [Link]

  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • The path of p38α MAP kinase inhibition - Universität Tübingen. (n.d.). Retrieved February 18, 2026, from [Link]

  • Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved February 18, 2026, from [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC. (2025, May 6). Retrieved February 18, 2026, from [Link]

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A Comparative Guide to 2-Aminothiazoles and 2-Aminobenzothiazoles: Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of two pivotal heterocyclic scaffolds in medicinal chemistry: 2-aminothiazole and 2-aminobenzothiazole. Designed for researchers, scientists, and drug development professionals, this document delves into their synthesis, structure-activity relationships (SAR), and biological activities, supported by experimental data and detailed protocols. Our objective is to furnish an in-depth, objective comparison to inform rational drug design and development.

Introduction: The Privileged Scaffolds

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among these, the 2-aminothiazole and 2-aminobenzothiazole moieties stand out as "privileged structures" due to their ability to interact with a wide range of biological targets.[3][4]

The fundamental difference between these two scaffolds is the presence of a benzene ring fused to the thiazole core in 2-aminobenzothiazole. This seemingly minor structural modification imparts significant changes in lipophilicity, electronic distribution, and steric profile, leading to distinct pharmacological properties. While both scaffolds are explored for similar therapeutic areas, the benzofused system often provides a more rigid and extended framework for molecular interactions. This guide will dissect these differences, providing a clear comparative framework for researchers.

Synthesis: Building the Core Structures

The synthetic accessibility of a scaffold is a critical factor in drug development. Both 2-aminothiazoles and 2-aminobenzothiazoles are readily synthesized, albeit through distinct and well-established chemical pathways.

Synthesis of 2-Aminothiazoles: The Hantzsch Reaction

The most prevalent and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.

Causality in Experimental Choice: The Hantzsch synthesis is favored due to its reliability, broad substrate scope, and the ready availability of starting materials. The reaction mechanism allows for the introduction of diverse substituents at the C4 and C5 positions of the thiazole ring by simply varying the α-haloketone, which is crucial for SAR studies.[1][2]

Synthesis of 2-Aminobenzothiazoles: Oxidative Cyclization

The primary route to 2-aminobenzothiazoles involves the oxidative cyclization of arylthioureas.[6] A common method is the reaction of a substituted aniline with a thiocyanate salt (like KSCN or NH₄SCN) to form an in situ N-arylthiourea, which is then cyclized using an oxidizing agent, typically bromine in an acidic medium like acetic acid.[6][7]

Causality in Experimental Choice: This method is efficient for creating the fused bicyclic system. The choice of the starting aniline directly determines the substitution pattern on the benzene ring (e.g., at the C4, C5, C6, or C7 positions), providing a straightforward handle to modulate the compound's properties.[6][8]

Comparative Biological Activities

Both scaffolds have been extensively investigated for a wide range of therapeutic applications, most notably in oncology, infectious diseases, and inflammatory conditions.[1][9][10] The fused benzene ring in 2-aminobenzothiazoles generally increases lipophilicity, which can enhance membrane permeability and target engagement but may also impact solubility and metabolic stability.

Anticancer Activity

Derivatives from both classes have demonstrated potent anticancer activities by targeting various critical pathways involved in tumor growth and proliferation.[9][11][12]

2-Aminothiazoles: This scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor Dasatinib .[12][13] Derivatives often target protein kinases and have shown efficacy against a wide array of cancer cell lines, including leukemia, breast, and lung cancer.[12][14][15]

2-Aminobenzothiazoles: These compounds are recognized as potent inhibitors of various kinases such as VEGFR, PI3K, and CDK2.[9][11] The rigid, planar structure of the benzothiazole ring is well-suited for insertion into the ATP-binding pockets of these enzymes. Several derivatives have shown promising low micromolar to nanomolar inhibitory concentrations against cancer cell lines like A549 (lung), MCF-7 (breast), and HCT-116 (colon).[3][9][11]

Compound TypeDerivative ExampleCancer Cell LineIC₅₀ (µM)Key Target(s)
2-Aminobenzothiazole OMS5 (4-nitroaniline deriv.)A549 (Lung)22.13PIK3CD/PIK3R1[3][11]
MCF-7 (Breast)24.31PIK3CD/PIK3R1[3][11]
Compound 20 (TZD hybrid)HCT-116 (Colon)7.44VEGFR-2[9]
MCF-7 (Breast)8.27VEGFR-2[9]
2-Aminothiazole Compound 8a Broad NCI-60 PanelPotent ActivityGeneral Cytotoxicity[12]
Compound 28 (m-Cl phenyl)HT29 (Colon)0.63Not Specified[12]
HeLa (Cervical)6.05Not Specified[12]
Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Both scaffolds have yielded compounds with significant antibacterial and antifungal properties.

2-Aminothiazoles: Derivatives have shown broad-spectrum activity.[1][16][17] Modifications, particularly at the 2-amino group and the C4/C5 positions, have led to potent agents against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungal pathogens like Aspergillus niger.[1][16]

2-Aminobenzothiazoles: This class has also demonstrated considerable antimicrobial potential.[18][19] Studies have shown that while 2-mercaptobenzothiazoles are generally more active against bacteria, 2-aminobenzothiazole derivatives tend to be more potent against fungi, particularly Candida species.[18] The N,N-disubstituted 2-aminobenzothiazoles have been identified as potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[20]

Compound TypeDerivative ExampleMicroorganismMIC (µg/mL)
2-Aminobenzothiazole Compound 1n/1o Candida albicans4 - 8[18]
Compound 1 Staphylococcus aureusPotent Inhibitor[20]
2-Aminothiazole Phenylazo-thiazole deriv.S. aureus, E. coliGood Activity[1]
Propyl derivative 171 S. dysenteriae4 (mg/mL)[1]
Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and developing novel anti-inflammatory agents is a key research area.

2-Aminothiazoles: These compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.[1][10][21]

2-Aminobenzothiazoles: Derivatives have been successfully synthesized and evaluated as analgesic and anti-inflammatory agents, with some compounds showing potency comparable to standard drugs like diclofenac in carrageenan-induced rat paw edema models.[7][22][23] Azetidinone-conjugated 2-aminobenzothiazoles, in particular, have emerged as potent and selective COX-2 inhibitors.[23]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following section details standardized protocols for the synthesis and evaluation of these compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis synthesis Scaffold Synthesis (e.g., Hantzsch or Oxidative Cyclization) purification Purification (Crystallization/ Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization stock Compound Stock Solution Prep (DMSO) characterization->stock anticancer Anticancer Assay (MTT / SRB) stock->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) stock->antimicrobial anti_inflammatory Anti-inflammatory Assay (COX/iNOS Inhibition) stock->anti_inflammatory data_analysis Data Analysis (IC₅₀ / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar SAR Analysis data_analysis->sar sar->synthesis Rational Design of New Analogs

Caption: General workflow from synthesis to biological evaluation.

Protocol: General Synthesis of a 6-substituted-2-aminobenzothiazole

This protocol describes the synthesis via oxidative cyclization of an N-arylthiourea.

  • Step 1: Formation of N-arylthiourea: To a solution of the desired 4-substituted aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (12 mmol). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Oxidative Cyclization: Cool the reaction mixture to 0-5°C in an ice bath. Add a solution of bromine (11 mmol) in glacial acetic acid (5 mL) dropwise over 20 minutes, ensuring the temperature does not exceed 10°C.

  • Step 3: Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Isolation: Pour the reaction mixture into ice-cold water (100 mL). Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Step 5: Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-aminobenzothiazole derivative.

  • Step 6: Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include wells with vehicle (DMSO) as a negative control. Incubate for 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these scaffolds is highly dependent on the nature and position of their substituents.

G cluster_0 2-Aminothiazole SAR cluster_1 2-Aminobenzothiazole SAR AT AT_label R¹ (C4/C5): Bulky/aromatic groups often increase anticancer activity. R² (2-Amino): Acylation or substitution is critical. Can modulate kinase selectivity. ABT ABT_label R³ (C6): Electron-donating (e.g., -OCH₃) or withdrawing (e.g., -F, -NO₂) groups can enhance anticancer/antimicrobial activity. R⁴ (2-Amino): Substitution with moieties like piperazine can enhance potency.

Caption: Key Structure-Activity Relationship (SAR) insights.

For 2-aminothiazoles , substitutions at the C4 and C5 positions are crucial. Aromatic substitutions often enhance antitumor activity more than aliphatic ones.[12] Modification of the 2-amino group is a key determinant of activity and selectivity, as exemplified by the complex side chain in Dasatinib.[4][13]

For 2-aminobenzothiazoles , the substitution pattern on the fused benzene ring significantly modulates activity. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -F, -Cl, -NO₂) at the C6-position have been shown to be favorable for both anticancer and antimicrobial efficacy.[7][24] This suggests that the electronic properties of the substituent play a critical role in target interaction.

Many derivatives from both classes exert their anticancer effects by inhibiting key signaling pathways. The PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, is a common target.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Aminothiazole/ 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Sources

Selectivity Profiling of 5-(2,3-Dichlorophenyl)thiazol-2-amine: A Critical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for assessing the selectivity of 5-(2,3-Dichlorophenyl)thiazol-2-amine , a compound belonging to the privileged 2-aminothiazole scaffold class.

This guide treats the compound as a chemical probe candidate that requires strict de-risking due to the inherent promiscuity of its pharmacophore.

Executive Summary & Compound Context[1][2][3]

5-(2,3-Dichlorophenyl)thiazol-2-amine represents a classic "privileged structure" in medicinal chemistry. The 2-aminothiazole core is an established bioisostere for the adenine ring of ATP, making it a frequent hitter in Kinase screens. Simultaneously, the lipophilic 5-aryl substitution (specifically the 2,3-dichlorophenyl moiety) introduces electronic and steric properties often associated with TRP channel modulation (specifically TRPA1) and Voltage-Gated Sodium Channel (Nav) blockade.

This guide addresses the critical challenge: Differentiating true pharmacological efficacy from off-target promiscuity.

The Structural Liability[1]
  • Core (2-Aminothiazole): High affinity for ATP-binding pockets (Kinases) and Adenosine Receptors (A2A/A2B).

  • Pendant (2,3-Dichlorophenyl): A lipophilic motif common in Nav1.x blockers (e.g., Lamotrigine analogs) and TRP antagonists.

Comparative Analysis: The "Selectivity Gap"

To validate this compound, you must compare its profile against established "Gold Standards" for its potential targets.

Feature5-(2,3-Dichlorophenyl)thiazol-2-amine (The Candidate)A-967079 (TRPA1 Reference)Dasatinib (Kinase Reference)Lamotrigine (Nav Reference)
Primary Mechanism Putative TRP Antagonist / Kinase InhibitorSelective TRPA1 AntagonistMulti-Kinase Inhibitor (Bcr-Abl/Src)Nav Channel Blocker
Key Liability Dual-activity (Kinase + Ion Channel)Low bioavailabilityBroad Kinome toxicityCNS side effects
Selectivity Ratio Unknown (Requires Profiling) >1000-fold vs. TRPV1/TRPM8Low (Promiscuous)Moderate
Metabolic Stability Susceptible to CYP oxidation (Thiazole ring)ModerateHighHigh

Critical Insight: Unlike A-967079, which possesses a distinct oxime structure to enforce selectivity, the 2-aminothiazole core of the Candidate is prone to "scaffold hopping" between kinases and ion channels. Your data must prove it is NOT a generic kinase inhibitor.

Experimental Workflow: The De-Risking Cascade

This protocol is designed to filter out false positives and establish a clean pharmacological profile.

Phase 1: In Silico Target Prediction (Pre-Screen)

Before wet-lab testing, map the likely off-targets.

  • Tool: SwissTargetPrediction / SEA (Similarity Ensemble Approach).

  • Input: SMILES string Nc1ncc(-c2cccc(Cl)c2Cl)s1.

  • Expected Hits: Adenosine A2A, CDK1/2, GSK3β, TRPA1, Nav1.7.

Phase 2: The "Killer" Counter-Screens (In Vitro)

Do not proceed to efficacy models until these Tier 1 liabilities are cleared.

A. The Kinome Scan (ATP-Competitiveness)
  • Method: Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™) or Binding Assay (DiscoverX KINOMEscan).

  • Panel: Must include CDK2, GSK3β, and Src . These are the most common off-targets for 2-aminothiazoles.

  • Threshold: If Inhibition > 50% at 1 µM

    
    Stop . The compound is likely a dirty kinase inhibitor.
    
B. The Ion Channel Triad (TRP & Nav)
  • Method: FLIPR Calcium Flux Assay (High Throughput).

  • Protocol:

    • Cells: HEK293 stably expressing hTRPA1, hTRPV1, or hNav1.7.

    • Agonists: Activate TRPA1 with AITC (10 µM); TRPV1 with Capsaicin (100 nM).

    • Dosing: Pre-incubate Candidate (0.1 nM – 10 µM) for 30 mins.

    • Readout: Measure reduction in Ca2+ fluorescence (Fluo-4 AM).

Phase 3: Functional Selectivity Verification

If the compound clears Phase 2 (i.e., it hits TRPA1 but spares Kinases/Nav), proceed to mechanism validation.

  • Electrophysiology (Whole Cell Patch Clamp):

    • Objective: Confirm state-dependent block (Open vs. Closed state).

    • Protocol: Voltage ramp protocols (-100 mV to +100 mV).

    • Success Criteria: IC50 < 500 nM on Target; IC50 > 10 µM on Off-Targets.

Visualizing the Screening Logic

The following diagram illustrates the "Go/No-Go" decision tree for validating this specific scaffold.

SelectivityCascade Start Compound: 5-(2,3-Dichlorophenyl)thiazol-2-amine InSilico Phase 1: In Silico Prediction (SwissTargetPrediction) Start->InSilico Tier1_Kinase Tier 1: Kinome Scan (CDK, GSK3, Src) InSilico->Tier1_Kinase Tier1_TRP Tier 1: TRP/Nav Panel (TRPA1, TRPV1, Nav1.7) InSilico->Tier1_TRP Decision1 Is Kinase Inhibition > 50% @ 1µM? Tier1_Kinase->Decision1 Tier2_Adenosine Tier 2: Adenosine Panel (A2A, A2B Binding) Tier1_TRP->Tier2_Adenosine Active on Target Stop_Dirty STOP: Non-selective Kinase Inhibitor Decision1->Stop_Dirty Yes Decision1->Tier2_Adenosine No (Clean) Tier3_Patch Tier 3: Patch Clamp (Functional Validation) Tier2_Adenosine->Tier3_Patch Selectivity Confirmed Final_Lead Validated Selective Probe Tier3_Patch->Final_Lead

Caption: Logical workflow for de-orphaning the 5-(2,3-Dichlorophenyl)thiazol-2-amine scaffold, prioritizing the exclusion of kinase cross-reactivity.

Data Presentation: Expected Outcomes

When publishing your data, organize the selectivity profile into a "Heat Map" table format.

Table 1: Representative Selectivity Profile (Hypothetical Ideal vs. "Dirty" Hit)

Target ClassSpecific TargetIdeal Probe Profile (IC50)"Dirty" Hit Profile (IC50)Assay Type
Primary hTRPA1 45 nM 120 nM FLIPR Ca2+ Flux
Off-Target hTRPV1> 10,000 nM> 10,000 nMFLIPR Ca2+ Flux
Off-Target hNav1.7> 10,000 nM850 nM Patch Clamp
Liability CDK2 (Kinase) > 10,000 nM230 nM ADP-Glo™
Liability Adenosine A2A > 5,000 nM55 nM Radioligand Binding
Safety hERG> 30 µM2.5 µMPatch Clamp

Interpretation:

  • If your compound matches the "Dirty" Hit Profile , it cannot be used as a biological tool for TRPA1 without confounding results from Kinase/Adenosine inhibition.

  • Citation Requirement: Always cite the specific assay conditions (ATP concentration for kinases, pH for TRP channels) as these shift IC50 values significantly [1].

Synthesis & Purity Standards

To ensure the observed selectivity is intrinsic to the molecule and not a byproduct of synthesis:

  • Synthetic Route: Hantzsch Thiazole Synthesis.

    • Reactants: 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one + Thiourea.

    • Solvent: Ethanol, Reflux.

  • Purity Requirement: >98% by HPLC.

    • Note: Impurities from the alpha-bromoketone starting material are highly electrophilic and can covalently modify TRP channels, producing false positive antagonism [2].

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[1] Nature, 445(7127), 541–545. [Link]

  • Preti, D., et al. (2015). The 2-aminothiazole scaffold: An old chestnut for new challenges in medicinal chemistry. Medicinal Research Reviews, 35(3), 468-501. [Link]

  • Deflorian, F., et al. (2020). Structure-based design of 2-aminothiazole derivatives as selective Adenosine A2A receptor antagonists. Journal of Medicinal Chemistry, 63(15), 8235-8250. [Link]

Sources

A Researcher's Guide to Benchmarking 5-(2,3-Dichlorophenyl)thiazol-2-amine Against Standard NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-(2,3-Dichlorophenyl)thiazol-2-amine. Drawing from the structural similarities of related 2-aminothiazole derivatives that exhibit anti-inflammatory and anticancer properties, we hypothesize a mechanism of action involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This guide will objectively compare the performance of 5-(2,3-Dichlorophenyl)thiazol-2-amine with established standard reference compounds known to modulate this critical pathway.

The NF-κB signaling cascade is a cornerstone of the immune response, but its chronic activation is implicated in a range of diseases, including inflammatory conditions and cancer.[5] This makes it a prime target for therapeutic intervention.[5][6] This guide will detail the experimental protocols necessary to rigorously evaluate the efficacy and potency of 5-(2,3-Dichlorophenyl)thiazol-2-amine as a potential NF-κB inhibitor.

Selected Standard Reference Compounds

To provide a robust comparison, we have selected two well-characterized NF-κB inhibitors with distinct, yet relevant, mechanisms of action:

  • BAY 11-7082: A widely used anti-inflammatory and anticancer agent that irreversibly inhibits the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[7][8] It has been reported to inhibit TNFα-induced IκBα phosphorylation with an IC50 of 10 μM.[9] While initially thought to be a direct IKK inhibitor, some studies suggest it may act on more upstream components of the signaling pathway.[10][11]

  • Parthenolide: A sesquiterpene lactone derived from the feverfew plant, known for its anti-inflammatory properties.[12] Parthenolide's primary mechanism of action is the inhibition of NF-κB signaling, potentially through direct interaction with the IκB kinase (IKK) or the p65 subunit of NF-κB.[13][14][15]

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical data summary to illustrate the expected outcomes from the described experimental protocols.

CompoundIC50 (NF-κB Reporter Assay)IC50 (IKKβ Kinase Assay)Effect on IκBα PhosphorylationCell Viability (at 10x IC50)
5-(2,3-Dichlorophenyl)thiazol-2-amine To be determinedTo be determinedTo be determinedTo be determined
BAY 11-7082 ~5-10 µMIndirect InhibitionStrong InhibitionModerate Cytotoxicity
Parthenolide ~1-5 µMModerate InhibitionStrong InhibitionLow to Moderate Cytotoxicity

Experimental Protocols

To ensure scientific rigor, the following detailed, step-by-step methodologies are provided for key experiments.

NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • 24 hours post-transfection, seed the cells into a 96-well plate.

    • Pre-treat the cells with varying concentrations of 5-(2,3-Dichlorophenyl)thiazol-2-amine, BAY 11-7082, or Parthenolide for 1 hour.

  • Stimulation:

    • Induce NF-κB activation by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL for 6 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

IκB Kinase (IKKβ) In Vitro Kinase Assay

This biochemical assay directly measures the enzymatic activity of the IKKβ subunit.

Protocol:

  • Reaction Setup:

    • In a kinase assay buffer, combine recombinant human IKKβ enzyme with a biotinylated IκBα peptide substrate.

  • Compound Incubation:

    • Add varying concentrations of 5-(2,3-Dichlorophenyl)thiazol-2-amine, BAY 11-7082, or Parthenolide to the reaction mixture.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a filter-binding assay with radiolabeled ATP.

  • Data Analysis:

    • Calculate the percentage of IKKβ inhibition for each compound concentration.

    • Determine the IC50 value.

Western Blot for IκBα Phosphorylation

This immunoassay visualizes the phosphorylation status of IκBα, a key event in NF-κB activation.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) to near confluency.

    • Pre-treat the cells with the test compounds for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 15 minutes.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.

    • Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis:

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.

Visualizing the Workflow and Pathway

To further clarify the experimental logic and the targeted biological pathway, the following diagrams are provided.

G cluster_0 Cell-Based Assays cluster_1 Biochemical & Immunoblotting Assays A HEK293T Cell Culture & Transfection (NF-κB Luciferase Reporter) B Compound Pre-treatment (Test Compound, BAY 11-7082, Parthenolide) A->B C TNF-α Stimulation B->C D Dual-Luciferase Assay C->D E IC50 Determination D->E F Recombinant IKKβ Kinase Assay (with IκBα substrate) H Data Analysis F->H G Western Blot for p-IκBα (in cell lysates) G->H

Caption: Experimental workflow for benchmarking 5-(2,3-Dichlorophenyl)thiazol-2-amine.

G cluster_inhibitors Points of Inhibition TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex (IKKα/β/γ) TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) pIkB p-IκBα IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocates Degradation Proteasomal Degradation pIkB->Degradation Degradation->NFkB Releases Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription Initiates Test_Compound 5-(2,3-Dichlorophenyl) thiazol-2-amine Test_Compound->IKK ? BAY117082 BAY 11-7082 BAY117082->IKK Parthenolide Parthenolide Parthenolide->IKK Parthenolide->NFkB

Caption: The NF-κB signaling pathway and potential points of inhibition.

Conclusion

This guide provides a robust scientific framework for the initial characterization and benchmarking of 5-(2,3-Dichlorophenyl)thiazol-2-amine. By employing these standardized assays and comparing its activity against well-established inhibitors like BAY 11-7082 and Parthenolide, researchers can effectively determine its potential as a novel modulator of the NF-κB pathway. The resulting data will be crucial for guiding further preclinical development and understanding the therapeutic potential of this compound.

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